molecular formula C13H9B B1628162 1-(3-Bromo-1-propynyl)naphthalene CAS No. 352035-98-4

1-(3-Bromo-1-propynyl)naphthalene

Cat. No.: B1628162
CAS No.: 352035-98-4
M. Wt: 245.11 g/mol
InChI Key: LHDMQJTYLOVTPS-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-propynyl)naphthalene is a useful research compound. Its molecular formula is C13H9Br and its molecular weight is 245.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Bromo-1-propynyl)naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Bromo-1-propynyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-1-propynyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMQJTYLOVTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568180
Record name 1-(3-Bromoprop-1-yn-1-yl)naphthalene
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Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352035-98-4
Record name 1-(3-Bromoprop-1-yn-1-yl)naphthalene
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Record name 1-(3-Bromo-1-propynyl)naphthalene
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Foundational & Exploratory

Chemical structure and properties of 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 352035-98-4 Formula:


Molecular Weight:  245.12  g/mol 

Executive Summary

1-(3-Bromo-1-propynyl)naphthalene is a high-value electrophilic building block utilized primarily in the synthesis of allylamine antifungals (e.g., Terbinafine analogs) and polycyclic aromatic hydrocarbons (PAHs) for materials science. Characterized by a naphthalene lipophilic anchor linked to a reactive propargyl bromide "warhead," it serves as a critical intermediate for introducing the naphthyl-alkyne motif into pharmacophores via nucleophilic substitution (


) or metal-mediated coupling.

Key Technical Insight: The stability of this compound is kinetically compromised by the propensity of the propargyl bromide moiety to undergo allenyl isomerization or shock-induced decomposition. Consequently, synthesis and handling require strict adherence to cryogenic protocols and the exclusion of transition metal contaminants during storage.

Structural Analysis & Physicochemical Profile

The molecule features a planar, electron-rich naphthalene ring conjugated to an alkyne spacer. The terminal carbon of the propynyl group bears a bromine atom, creating a strong dipole and a primary electrophilic center.

Physicochemical Data Table
PropertyValueContext/Implication
Appearance White to beige crystalline solidDarkening indicates decomposition (HBr release).
Melting Point 43 – 47 °CLow MP requires cold storage to prevent sintering.
Solubility DCM, THF, TolueneInsoluble in water; highly lipophilic (

).
Reactivity High (

&

)
Susceptible to nucleophilic attack and metal-catalyzed polymerization.
Stability Shock SensitiveDANGER: Propargyl bromides can detonate upon impact or heating.

Synthetic Pathways & Methodology

Retrosynthetic Logic

The most robust synthesis avoids direct bromination of a pre-formed alkyne-naphthalene, which often leads to ring bromination. Instead, a convergent approach is preferred:

  • Sonogashira Coupling: Installation of the carbon skeleton using propargyl alcohol.

  • Appel Reaction: Conversion of the hydroxyl group to bromide under neutral conditions to prevent acid-catalyzed isomerization to the allene.

Synthesis Workflow Diagram

SynthesisPath Start 1-Iodonaphthalene Inter Intermediate: 1-(3-Hydroxy-1-propynyl) naphthalene Start->Inter Sonogashira Coupling Reagent1 Propargyl Alcohol Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%), Et3N Reagent1->Inter Product Target: 1-(3-Bromo-1-propynyl) naphthalene Inter->Product Appel Bromination Reagent2 CBr4 (1.1 eq) PPh3 (1.1 eq) DCM, 0°C Reagent2->Product

Figure 1: Convergent synthesis via Sonogashira coupling followed by Appel bromination.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of propargyl bromides.

Step 1: Sonogashira Coupling
  • Charge: To a flame-dried Schlenk flask, add 1-iodonaphthalene (1.0 eq),

    
     (0.02 eq), and CuI (0.01 eq).
    
  • Solvent: Evacuate and backfill with Argon (

    
    ). Add degassed 
    
    
    
    (solvent/base).
  • Addition: Add propargyl alcohol (1.2 eq) dropwise at room temperature.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (formation of a polar spot).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc) to yield the alcohol intermediate.

Step 2: Appel Bromination (Critical Step)

Why Appel? Using


 generates 

, which can catalyze the rearrangement of the propargyl system to a reactive allenyl bromide. The Appel reaction remains neutral.[1]
  • Dissolution: Dissolve the alcohol intermediate (1.0 eq) and

    
     (1.1 eq) in anhydrous 
    
    
    
    (DCM). Cool to 0°C.
  • Activation: Add

    
     (1.1 eq) portion-wise over 20 minutes. The solution will turn slightly yellow.
    
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 30 minutes.

  • Purification: Add pentane to precipitate triphenylphosphine oxide (

    
    ). Filter. Concentrate the filtrate and purify rapidly via a short silica plug (100% Pentane or Hexanes).
    
  • Storage: Store under Argon at -20°C.

Reactivity Profile & Applications

The "Warhead" Mechanism

The propargyl bromide moiety is a potent electrophile. The mechanism of action in drug synthesis typically involves an


 displacement by an amine or thiol.

Mechanism Nucleophile Nucleophile (R-NH2 / R-SH) TS Transition State [Pentacoordinate] Nucleophile->TS Attack at C3 Target 1-(3-Bromo-1-propynyl) naphthalene Target->TS Product Alkylated Product (Naphthyl-Alkyne-Nu) TS->Product Leaving Br- (Leaving Group) TS->Leaving

Figure 2: SN2 Reaction Mechanism with Nucleophiles.

Medicinal Chemistry Applications[2]
  • Antifungal Development: This molecule is a direct structural analog of the side chain found in Terbinafine and Naftifine . Researchers use it to synthesize focused libraries of squalene epoxidase inhibitors by displacing the bromide with various secondary amines.

  • Enediyne Antibiotics: It serves as a precursor for constructing "Bergman cyclization" cores, used in designing DNA-cleaving agents.

  • Protein Labeling: The alkyne group acts as a bio-orthogonal handle (Click Chemistry) after the bromide is displaced by an azide or a cysteine residue.

Safety & Handling (Critical)

Hazard Classification:

  • Lachrymator: Causes severe eye and respiratory irritation.

  • Shock Sensitive: Propargyl bromides can decompose explosively.[2]

  • Skin Corrosive: Causes severe burns.

Handling Protocol:

  • Never distill this compound at atmospheric pressure (explosion risk).

  • Solvent Choice: Avoid acetone (forms explosive bromoacetone over time). Use DCM or Toluene.

  • Waste: Quench excess bromide with a dilute solution of sodium azide (to form the organic azide, handle with care) or thiourea before disposal.

References

  • Synthesis of 1-Bromonaphthalene (Precursor Logic): BenchChem. (2025).[3] Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Retrieved from

  • Appel Reaction Mechanism: Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from

  • Medicinal Chemistry Context (Naphthalene Scaffolds): Singh, S. K., et al. (2019).[4] Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Retrieved from

  • Propargyl Bromide Safety: NOAA. (2024). 3-Bromopropyne Chemical Datasheet. CAMEO Chemicals.[2] Retrieved from

  • General Properties: Chem-Impex. (n.d.). 1-(3-Bromo-1-propynyl)naphthalene Product Page. Retrieved from [5]

Sources

Safety data sheet (SDS) for naphthalene-based propargyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Technical Guide: Naphthalene-Functionalized Propargyl Bromides Audience: Researchers, Medicinal Chemists, and EHS Professionals.

Part 1: Chemical Identity & Risk Architecture

Preface: This guide addresses the safety profile of Naphthalene-based Propargyl Bromides (e.g., 1-(3-bromoprop-1-ynyl)naphthalene or naphthyl propargyl ethers). These compounds are hybrid hazards: they combine the shock-sensitivity and lachrymatory nature of propargyl halides with the lipophilicity and chronic toxicity of polycyclic aromatic hydrocarbons (PAHs).

Standard SDS templates fail to capture the synergistic risk of this specific molecular architecture. This guide fills that gap.

The "Warhead" & The "Carrier"

To understand the risk, you must deconstruct the molecule:

  • The Warhead (Propargyl Bromide Moiety): A highly reactive electrophile (

    
    ). It is an SN2 alkylating agent that crosslinks DNA and proteins. It is also the source of explosive instability  (shock-sensitive decomposition) and lachrymatory effects .
    
  • The Carrier (Naphthalene Core): A lipophilic driver. It facilitates rapid transport across lipid bilayers (skin/cell membranes), delivering the toxic "warhead" deep into biological systems. It also contributes to aquatic toxicity and delayed carcinogenicity .

Part 2: Hazard Mechanism & Toxicology (The "Why")

Expert Insight: Most researchers underestimate these compounds because they appear as stable solids or viscous oils. However, the propargyl bromide group is a "coiled spring." Upon contact with nucleophiles (biological amines/thiols) or trace metals, it releases energy violently.

Mechanism of Action (DOT Visualization)

ToxicityMechanism Compound Naphthalene-Propargyl Bromide Lipid Lipid Bilayer (Skin/Cell) Compound->Lipid Naphthalene facilitates rapid absorption Nucleophile Cellular Nucleophiles (DNA Bases, Cysteine) Lipid->Nucleophile Intracellular delivery Alkylation Irreversible Alkylation (SN2 Reaction) Nucleophile->Alkylation Br- displacement (Propargylation) Apoptosis Cell Death / Mutagenesis Alkylation->Apoptosis Loss of function

Figure 1: The dual-threat mechanism. The naphthalene core acts as a "Trojan Horse," facilitating entry, while the propargyl group executes the toxic alkylation.

Acute vs. Chronic Hazards
Hazard TypeManifestationMechanistic Cause
Lachrymator Immediate, severe tearing and respiratory distress.Alkylation of TRPA1 ion channels in sensory nerves [1].
Explosivity Detonation upon heating or shock.Decomposition of the acetylenic bond; formation of explosive copper/silver acetylides if metals are present.
Sensitization Allergic dermatitis or asthma.Haptenization: The compound binds to skin proteins, triggering an immune response.
Aquatic Tox Long-term bioaccumulation.LogP > 3.0 (Naphthalene) leads to persistence in lipid tissues of aquatic life.

Part 3: Critical Safety Protocols (Self-Validating Systems)

Core Directive: Do not rely on "standard precautions." Use the Zero-Contact, Zero-Shock protocol.

Storage: The "Stabilized Cold Chain"
  • Temperature: Store at 2°C – 8°C . Room temperature storage accelerates autocatalytic decomposition (discoloration from clear/white to brown indicates HBr release).

  • Stabilization: If liquid, ensure the presence of a stabilizer (often MgO or trace potassium carbonate) to neutralize acid buildup.

  • Incompatibility: ABSOLUTELY NO METAL SPATULAS. Contact with copper, silver, or brass can form metal acetylides, which are primary explosives. Use Teflon-coated or ceramic tools only.

Handling Workflow (DOT Visualization)

HandlingWorkflow Start Start: Removal from Storage Check Visual Check: Is it Brown/Fuming? Start->Check Quarantine QUARANTINE: Do not open. Contact EHS. Check->Quarantine Yes (Degraded) Weighing Weighing: Inside Fume Hood Ceramic Tools Only Check->Weighing No (Clear/White) Reaction Reaction: Blast Shield Required Inert Atmosphere (N2/Ar) Weighing->Reaction Waste Waste: Quench with Thiosulfate Reaction->Waste

Figure 2: Safe handling decision tree. Note the critical visual check for degradation before opening.

PPE & Engineering Controls
  • Gloves: Standard nitrile gloves provide <5 minutes protection against naphthalene-based alkylators.

    • Requirement:Double-gloving (Nitrile under Silver Shield/Laminate) or heavy-duty Viton gloves.

  • Respiratory: Work strictly in a fume hood. If outside containment (e.g., spill cleanup), a full-face respirator with OV/P100 cartridges is mandatory due to the lachrymatory vapor pressure.

Part 4: Emergency Response & Decontamination

The "Do Not Rub" Rule

If eyes are exposed, the natural instinct is to rub. This is catastrophic.

  • Action: Flood eyes with water/saline for 15 minutes.[1] Rubbing drives the lipophilic naphthalene core deeper into the corneal epithelium, causing permanent scarring.

Chemical Neutralization (Spill Protocol)

Do not simply wipe up spills. You must chemically destroy the alkylating potential.

  • Evacuate the immediate area (lachrymator risk).[2][3]

  • Prepare Quench Solution: 10% Sodium Thiosulfate (

    
    ) + 1% Sodium Bicarbonate in water.
    
    • Chemistry: Thiosulfate acts as a "sacrificial nucleophile," reacting rapidly with the propargyl bromide to form a harmless Bunte salt [2].

  • Apply: Pour over the spill and let sit for 20 minutes before absorbing with vermiculite.

Part 5: Disposal & Environmental Stewardship

  • Aquatic Toxicity: Naphthalene derivatives are Very Toxic to Aquatic Life with Long-Lasting Effects (H410) .[4][5]

  • Disposal Path: Never pour down the drain. Collect in a dedicated "Halogenated Organic" waste stream.

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to prevent the formation of brominated dioxins.

References

  • National Center for Biotechnology Information (NCBI). (2024). Propargyl Bromide - Compound Summary. PubChem.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Naphthalene. United States Department of Labor. [Link]

Sources

Reactivity Profile of Naphthalene-Substituted Propargyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthalene-substituted propargyl bromides represent a specialized class of ambident electrophiles critical to the synthesis of allylamine antifungals (e.g., Terbinafine), polycyclic aromatic hydrocarbons (PAHs), and functionalized organic electronic materials. Their reactivity is defined by the interplay between the propargyl/allenyl resonance equilibrium and the steric/electronic influence of the naphthalene core.

This guide provides a mechanistic breakdown of their reactivity profile, focusing on regioselective control in nucleophilic substitutions and metal-mediated couplings. It is designed for researchers requiring high-fidelity protocols for drug synthesis and materials development.

Structural Dynamics & Electronic Profile

The reactivity of naphthalene-substituted propargyl bromides is governed by the position of the naphthalene ring relative to the reactive center. We classify these into two primary structural motifs:

Structural Motifs
  • Type A (Chain-Substituted): 3-(Naphthalen-1-yl)prop-2-ynyl bromide. The naphthalene ring acts as a conjugated substituent on the alkyne terminus.

  • Type B (Ring-Substituted): 1-(3-Bromoprop-1-ynyl)naphthalene. The propargyl bromide moiety is directly attached to the aromatic core.

The Ambident Electrophile Problem

Propargyl bromides are ambident electrophiles. Upon ionization or metal coordination, the positive charge delocalizes between the


-carbon (propargyl) and 

-carbon (allenyl).
  • Path A (

    
    ):  Direct attack at the 
    
    
    
    -carbon yields the alkyne product.
  • Path B (

    
    ):  Attack at the 
    
    
    
    -carbon yields the allene product.

The naphthalene substituent introduces significant steric bulk and


-electron density, which modulates this equilibrium. In Type A substrates, the bulky naphthalene group at the 

-position suppresses

attack, favoring retention of the alkyne structure.

ReactivityProfile Substrate Naphthyl-Propargyl Bromide Transition [Cation/Metal Complex] Substrate->Transition Ionization/Coordination PathA Path A: Direct Attack (α) Transition->PathA Steric Control (Type A) PathB Path B: Conjugate Attack (γ) Transition->PathB Electronic Control (Indium/Zinc) Alkyne Product: Substituted Alkyne PathA->Alkyne Allene Product: Substituted Allene PathB->Allene

Figure 1: Mechanistic divergence in nucleophilic substitution. Type A substrates favor Path A due to steric shielding of the


-carbon by the naphthalene ring.

Nucleophilic Substitution & Regiocontrol[1][2]

Nitrogen Nucleophiles (Amination)

The synthesis of allylamine antifungals relies on the coupling of secondary amines with propargyl bromides.

  • Mechanism: Predominantly

    
    .
    
  • Protocol Insight: The use of non-polar solvents (e.g., Hexane, Toluene) suppresses ionization, thereby minimizing

    
     rearrangement to the allene.
    
  • Base Selection: Sodium carbonate (

    
    ) or Potassium carbonate (
    
    
    
    ) are preferred over strong hydroxides to prevent base-catalyzed isomerization of the product alkyne to an allene [1].
Metal-Mediated Propargylation (Barbier/Reformatsky)

When reacting with carbonyls (aldehydes/ketones), naphthalene-propargyl bromides require metal mediation (Zn, In, Sn).

Metal MediatorSolvent SystemMajor RegioisomerMechanistic Driver
Indium (In)

/ THF
Homopropargyl Alcohol

-coordination of In favors attack from

-position, but rearrangement restores alkyne.
Zinc (Zn) DMF / THFMixture (Alkyne/Allene) Formation of allenyl-zinc intermediate which reacts at

-carbon.
Tin (Sn)

/ DCM
Homopropargyl Alcohol Similar to Indium; chelation control.

Data Insight: Indium-mediated reactions in aqueous media are superior for maintaining the alkyne functionality, particularly with naphthalene derivatives where solubility is a challenge in pure water [2].

Case Study: Terbinafine Intermediate Synthesis

The industrial relevance of this profile is best exemplified by the synthesis of Terbinafine. While the final drug synthesis often uses a specific enyne chloride, the propargyl bromide route is a critical validation of the alkylation chemistry.

Experimental Workflow

Objective: Coupling of N-methyl-1-naphthalenemethanamine with a propargyl bromide derivative.

Reagents:

  • N-methyl-1-naphthalenemethanamine (Nucleophile)

  • Propargyl Bromide Derivative (Electrophile)

  • 
     (Base)
    
  • Acetonitrile (Solvent)[1]

Protocol:

  • Preparation: Dissolve N-methyl-1-naphthalenemethanamine (1.0 eq) in Acetonitrile (0.5 M concentration).

  • Activation: Add powdered, anhydrous

    
     (1.5 eq). Stir at RT for 30 mins to deprotonate trace HCl salts.
    
  • Addition: Cool to 0°C. Add Propargyl Bromide (1.1 eq) dropwise. Critical: Exothermic reaction; control rate to maintain T < 10°C.

  • Reaction: Allow to warm to RT. Monitor via TLC (Hexane:EtOAc 8:2). The propargyl bromide spot (high

    
    ) should disappear.
    
  • Quench: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography on Silica Gel.

Self-Validating Checkpoint:

  • NMR Validation: The product must show a doublet at

    
     ppm (
    
    
    
    ) in
    
    
    NMR. If a multiplet at
    
    
    ppm appears, significant allenyl isomerization occurred (likely due to high temperature or protic solvent contamination).

TerbinafineFlow Start Start: N-Methyl-1-naphthalenemethanamine Step1 1. Dissolve in MeCN + K2CO3 (Base) Deprotonation Start->Step1 Step2 2. Add Propargyl Bromide (0°C) Controlled Addition Step1->Step2 Decision TLC Check: SM Disappeared? Step2->Decision Decision->Step2 No (Stir longer) Workup 3. Filter & Concentrate Decision->Workup Yes Product Final: Terbinafine Precursor (Alkyne Retention) Workup->Product

Figure 2: Process flow for the N-alkylation of naphthalene-amines with propargyl bromides.

Handling & Safety Protocol

Propargyl bromides are high-energy functional groups. The naphthalene substitution adds thermal stability but does not eliminate shock sensitivity.

Storage & Stabilization
  • Shock Sensitivity: Pure propargyl bromide is shock-sensitive. Naphthalene derivatives are generally solids or viscous oils and are safer, but should still be treated as potential explosives if distilled to dryness.

  • Stabilizers: Store with trace Magnesium Oxide (MgO) to neutralize HBr formation, which catalyzes autocatalytic decomposition [3].

  • Temperature: Store at 2–8°C.

Emergency Neutralization

In case of spill:

  • Do not wipe dry.

  • Cover with a slurry of sand and soda ash (

    
    ).
    
  • Quench with dilute NaOH to hydrolyze the bromide.

References

  • Gupta, B., et al. (2014).[2] "Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine." Letters in Organic Chemistry, 11(2), 141-144.

  • Kim, S. H., et al. (2006). "Indium-mediated regioselective propargylation of aldehydes in aqueous media." Tetrahedron Letters, 47(3), 353-356.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Propargyl Bromide." Merck KGaA.

  • Zhan, Z. P., et al. (2006).[3] "FeCl3-Catalyzed Propargylic Substitution." Journal of Organic Chemistry, 71(22), 8298–8301.

Sources

A Technical Guide to the Biological Activities of Naphthalene Alkyne Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning field of naphthalene alkyne derivatives, offering a technical overview of their synthesis, biological activities, and mechanisms of action for researchers, scientists, and professionals in drug development. The inherent versatility of the naphthalene scaffold, combined with the unique chemical properties of the alkyne group, presents a promising frontier for the discovery of novel therapeutic agents.[1][2][3]

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological functions.[2][3][4] Its rigid structure provides a robust framework for the strategic placement of various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][5] The introduction of an alkyne moiety to the naphthalene core further enhances its chemical diversity and reactivity, opening avenues for novel molecular interactions and therapeutic applications.

Synthesis of Naphthalene Alkyne Derivatives

The construction of naphthalene alkyne derivatives can be achieved through various synthetic strategies. A common approach involves the coupling of a halogenated naphthalene with a terminal alkyne, often catalyzed by transition metals like palladium or copper. Other methods include the electrophilic cyclization of arene-containing propargylic alcohols and the rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes.[6][7] The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of other functional groups present in the molecule.[6][8][9]

Representative Synthetic Protocol: Sonogashira Coupling

A widely employed method for the synthesis of aryl alkynes is the Sonogashira coupling. The following is a generalized protocol for the synthesis of a naphthalene alkyne derivative:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halonaphthalene (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired naphthalene alkyne derivative.

Anticancer Activities of Naphthalene Alkyne Derivatives

Naphthalene derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[2][5][10][11] The incorporation of an alkyne group can contribute to enhanced cytotoxicity and specific targeting of cancer cells.

Mechanisms of Anticancer Action

Naphthalene-based compounds have been shown to exert their anticancer effects by:

  • Inhibition of Topoisomerases: Some derivatives act as potent inhibitors of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[2][10]

  • Microtubule Polymerization Inhibition: Certain naphthalene compounds interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[2][10]

  • Enzyme Inhibition: Naphthalene alkyne derivatives have been designed as inhibitors of specific enzymes that are overactive in cancer, such as signal transducer and activator of transcription 3 (STAT3) and vascular endothelial growth factor receptor 2 (VEGFR-2).[12][13]

  • G-Quadruplex Stabilization: Naphthalene diimides, which can incorporate alkyne functionalities, are promising G-quadruplex-targeting drugs, interfering with telomere maintenance and oncogene expression.[14]

Signaling Pathway Inhibition: The STAT3 Pathway

The STAT3 signaling pathway is frequently overactivated in many cancers, promoting cell proliferation, survival, and metastasis. Naphthalene derivatives have been developed to inhibit this pathway.[12]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Naph_Alkyne Naphthalene Alkyne Derivative Naph_Alkyne->STAT3_active Inhibition of Phosphorylation & Dimerization Target_Genes Target Gene Expression (e.g., Cyclin D1, MMP9) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation, Survival, Metastasis Target_Genes->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by naphthalene alkyne derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of naphthalene derivatives are typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (Breast)0.03 - 0.26[2]
Naphthalene-1,4-dione analoguesA549 (Lung)5.65 - 32.00[15]
Naphthalene-chalcone hybridsA549 (Lung)7.835[13]
Naphthalen-1-yloxyacetamide derivativesMCF-7 (Breast)0.078 - 0.143 (Aromatase IC₅₀)[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene alkyne derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activities of Naphthalene Alkyne Derivatives

Naphthalene derivatives have a long history as antimicrobial agents, with several commercially available drugs based on this scaffold.[3][16][17][18] The introduction of an alkyne group can modulate the antimicrobial spectrum and potency.

Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthalene derivatives are multifaceted and can include:

  • Inhibition of Fungal Cell Membrane Synthesis: A primary mechanism for antifungal naphthalene derivatives is the inhibition of squalene epoxidase, an enzyme essential for ergosterol biosynthesis.[3] This disrupts the integrity of the fungal cell membrane, leading to cell death.[3]

  • Membrane Damage: Some naphthalene-based compounds, particularly quaternary ammonium compounds (QACs), can cause severe damage to the bacterial cell membrane.[1]

  • Broad-Spectrum Activity: Many synthetic naphthalene derivatives exhibit activity against a wide range of bacteria and fungi.[16][17]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_compounds Prepare Serial Dilutions of Naphthalene Alkyne Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum add_compounds Add Compound Dilutions to Respective Wells prep_compounds->add_compounds inoculation Inoculate Microtiter Plate Wells with Microbial Suspension prep_inoculum->inoculation inoculation->add_compounds incubation Incubate at Optimal Growth Temperature add_compounds->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric) incubation->read_mic plate_mbc Plate Aliquots from Wells Showing No Growth onto Agar read_mic->plate_mbc incubate_agar Incubate Agar Plates plate_mbc->incubate_agar read_mbc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC of naphthalene alkyne derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound ClassMicroorganismMIC (µg/mL)Reference
Naphthalene-derivative bis-QACsS. aureus0.25 - 8[1]
Naphthalene-derivative bis-QACsP. aeruginosa2 - 63[1]
Naphthalene-chalcone hybridsE. coli-[13]
Naphthalene-chalcone hybridsS. aureus-[13]

(Note: Specific MIC values for the chalcone hybrids were not provided in the abstract, but activity was noted.)

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compounds: Prepare a stock solution of the naphthalene alkyne derivative in a suitable solvent (e.g., DMSO) and make serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The ability of naphthalene alkyne derivatives to act as enzyme inhibitors is a significant area of their therapeutic potential.[19][20] The alkyne group can act as a pharmacophore, forming covalent or non-covalent interactions with the enzyme's active site.

Target Enzymes and Therapeutic Implications
  • Cytochromes P450 (CYPs): Alkynyl derivatives of naphthalene can be potent inhibitors of CYP enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds.[19][20] This has implications for drug-drug interactions and modulating the toxicity of certain compounds.[20]

  • Peptidyl Arginine Deiminases (PADs): Naphthalene-based inhibitors of PADs are being investigated for their potential in treating diseases linked to citrullination, such as cancer and autoimmune disorders.[21]

  • VEGFR-2: As a key mediator of angiogenesis, inhibition of VEGFR-2 by naphthalene-chalcone hybrids represents a promising anti-angiogenic strategy for cancer therapy.[13]

Conclusion and Future Directions

Naphthalene alkyne derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer and antimicrobial agents, as well as specific enzyme inhibitors, warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and conducting in vivo studies to translate the in vitro potency of these compounds into effective therapeutic agents. The unique chemical nature of the alkyne group offers opportunities for further functionalization, such as in "click" chemistry, to develop targeted drug delivery systems and multimodal therapeutics.

References

  • Barluenga, J., et al. (2007). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 72(16), 6334-6337. [Link]

  • Reddy, R. S., et al. (2007). Synthesis of substituted naphthalene derivatives via reaction of aldehydes with internal alkynes. Tetrahedron Letters, 48(43), 7579-7582. [Link]

  • Ueura, K., et al. (2009). Synthesis of Highly Substituted Naphthalene and Anthracene Derivatives by Rhodium-Catalyzed Oxidative Coupling of Arylboronic Acids with Alkynes. Organic Letters, 11(16), 3590-3593. [Link]

  • Reddy, R. S., et al. (2011). Synthesis of Naphthalene Derivatives from ortho-Alkynylacetophenone Derivatives via Tandem in Situ Incorporation of Acetal and Intramolecular Heteroalkyne Metathesis/Annulation. Organic Letters, 13(19), 5020-5023. [Link]

  • Padwa, A., et al. (2004). Synthesis of Naphthalenes Through Three-Component Coupling of Alkynes, Fischer Carbene Complexes, and Benzaldehyde Hydrazones via Isoindole Intermediates. The Journal of Organic Chemistry, 69(18), 6077-6084. [Link]

  • Shimada, T., et al. (2015). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Alkynyl Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Drug Metabolism and Disposition, 43(1), 13-24. [Link]

  • Shimada, T., et al. (2015). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Drug Metabolism and Disposition, 43(1), 13-24. [Link]

  • Krasilnikova, V., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. International Journal of Molecular Sciences, 24(13), 10863. [Link]

  • Wang, C., et al. (2019). Direct Synthesis of Napthalenes by Nickel‐Catalyzed Cascade Cyclization of o‐Vinyl Chlorobenzenes with Internal Alkynes. Advanced Synthesis & Catalysis, 361(18), 4308-4313. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 13(42), 29583-29596. [Link]

  • Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research, 2(4), 972-980. [Link]

  • V, S., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Delivery and Therapeutics, 13(10), 1-8. [Link]

  • Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. [Link]

  • Lv, K., et al. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Ho, Y. T., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 12(5), 793-806. [Link]

  • Moraca, F., et al. (2020). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 63(5), 1989-2017. [Link]

  • El-Sayed, M. A., et al. (2022). Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. Journal of Natural Products, 85(3), 734-755. [Link]

  • Singh, R., et al. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]

  • Li, Y., et al. (2023). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Welter, L. E., et al. (2023). Naphthalene derivatives with biological properties. New Journal of Chemistry, 47(19), 9037-9041. [Link]

  • Shaaban, S., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(4), 5183-5198. [Link]

  • Shen, Y., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment, 197(1), 59-73. [Link]

  • Acar, Ç., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(8), 7687-7703. [Link]

Sources

Technical Guide: Halogenated Propynyl Naphthalenes in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated propynyl naphthalenes represent a specialized class of polycyclic aromatic hydrocarbons (PAHs) serving as critical intermediates in the synthesis of enediyne antibiotics, squalene epoxidase inhibitors (antifungals), and organic electronic materials. Their chemical utility is defined by the interplay between the electron-rich naphthalene core, the rigid propynyl linker, and the versatile halogen handles (Cl, Br, I).

This guide provides a comprehensive technical analysis of these compounds, moving beyond basic definitions to explore precision synthesis, mechanistic reactivity, and validated experimental protocols. It is designed for researchers requiring actionable data on constructing and manipulating these scaffolds for pharmaceutical and material science applications.

Part 1: Structural Classification & Electronic Properties

The chemical space of halogenated propynyl naphthalenes is divided into two distinct structural classes, each offering unique reactivity profiles:

Class A: Ring-Halogenated Propynyl Naphthalenes
  • Structure: The halogen atom is attached directly to the naphthalene ring (aryl halide), while the propynyl group is a substituent on the ring.

  • Reactivity: The aryl-halogen bond is activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The propynyl group acts as a rigid spacer or a partner in cyclization reactions.

  • Application: Precursors for extended

    
    -conjugated systems and organic light-emitting diodes (OLEDs).
    
Class B: Chain-Halogenated Propynyl Naphthalenes
  • Structure: The halogen is located on the propynyl chain itself, typically at the C3 position (propargyl halide) or C1 position (haloalkyne).

  • Reactivity:

    • Propargyl Halides (C3-X): Highly reactive electrophiles susceptible to

      
       displacement by amines or thiols. Key intermediates for allylamine antifungals.
      
    • Haloalkynes (C1-X): Partners in Cadiot-Chodkiewicz coupling or precursors for benzannulation.

  • Application: Synthesis of bioactive pharmacophores (e.g., Terbinafine analogues).

Quantitative Property Summary
Property1-(Prop-1-ynyl)naphthalene1-(3-Bromoprop-1-ynyl)naphthalene1-Iodo-2-(prop-1-ynyl)naphthalene
Molecular Weight 166.22 g/mol 245.12 g/mol 292.12 g/mol
Physical State Viscous Oil / Low melting solidCrystalline SolidCrystalline Solid
Reactivity Type Nucleophilic AlkyneElectrophilic Alkylating AgentCross-Coupling Partner
Key Hazard Flammable, Aquatic ToxicityLachrymator, Skin CorrosivePhotosensitive, Irritant

Part 2: Synthetic Architectures

The construction of these molecules relies heavily on transition-metal catalysis. Below are the two primary pathways for accessing Class A and Class B scaffolds.

Pathway 1: The Sonogashira Protocol (Ring Functionalization)

The most robust method for attaching a propynyl group to a halogenated naphthalene core. To avoid homocoupling of the alkyne, strict anaerobic conditions and specific Pd/Cu ratios are required.

Pathway 2: Benzannulation of Haloalkynes (De Novo Synthesis)

For accessing complex polyheterohalogenated naphthalenes, a benzannulation strategy offers superior regiocontrol compared to electrophilic aromatic substitution. This involves the reaction of a haloalkyne with a diyne equivalent.

Visualization of Synthetic Logic

SynthesisPathways Start Start: Halonaphthalene (e.g., 1-Iodonaphthalene) Sonogashira Rxn: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start->Sonogashira + Propyne Propyne Reagent: Propyne (gas) or Propyne Synthon Propyne->Sonogashira Core Intermediate: 1-(Prop-1-ynyl)naphthalene Sonogashira->Core Yield: 85-95% Func_A Path A: Ring Halogenation (Electrophilic Subst.) Core->Func_A Func_B Path B: Chain Functionalization (Radical Bromination / NBS) Core->Func_B Prod_A Product A: 4-Bromo-1-(prop-1-ynyl)naphthalene Func_A->Prod_A Br2, FeBr3 Prod_B Product B: 1-(3-Bromoprop-1-ynyl)naphthalene Func_B->Prod_B NBS, AIBN, hν

Caption: Divergent synthesis of Class A (Ring-Halogenated) and Class B (Chain-Halogenated) scaffolds from a common Sonogashira intermediate.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(3-Bromoprop-1-ynyl)naphthalene

Context: This compound is a critical alkylating agent for introducing the naphthyl-propynyl motif into amines. Safety: Work in a fume hood. Product is a lachrymator and potential vesicant.

Reagents:

  • 1-(Prop-1-ynyl)naphthalene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve 1-(prop-1-ynyl)naphthalene (10 mmol) in anhydrous

    
     (50 mL). Note: 
    
    
    
    is a greener alternative to
    
    
    with similar radical stability.
  • Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) using an oil bath. Monitor by TLC (Hexanes:EtOAc 9:1). The reaction typically completes in 2-4 hours.
    
    • Validation Check: The disappearance of the starting material spot and the appearance of a slightly more polar spot indicates conversion.

  • Workup: Cool to room temperature. Filter off the succinimide precipitate. Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
  • Yield: Expect 70-80% of a pale yellow crystalline solid.

Protocol B: Electrophilic Iodocyclization

Context: Demonstrates the reactivity of the alkyne towards forming heterocycles.

Methodology:

  • Dissolve 1-(2-methoxyphenyl)-3-(trimethylsilyl)prop-2-yne in

    
    .
    
  • Add

    
     (1.2 equiv) at 
    
    
    
    .
  • Allow to warm to

    
    . The electrophilic iodine activates the alkyne, triggering nucleophilic attack by the methoxy group (with demethylation) or a pendant nucleophile, forming a 3-iodobenzofuran derivative.
    

Part 4: Reactivity Profiles & Mechanistic Pathways

The propynyl naphthalene system is not chemically inert. It serves as a "spring-loaded" electrophile in the presence of halogens.

Electrophilic Cyclization (The "Iodo-Trigger")

When treated with electrophilic halogen sources (


, 

,

), 2-(prop-1-ynyl)naphthalenes bearing ortho-nucleophiles (OH,

, OMe) undergo endo-dig or exo-dig cyclizations. This is the primary route to synthesizing iodinated naphthofurans.
Radical Cascade Reactions

The naphthalene ring can stabilize radical intermediates. Reaction of these alkynes with aryl radicals (generated from diazonium salts) leads to cascade additions, often resulting in ring expansion or fusion.

Mechanism Visualization: Iodocyclization

Iodocyclization Substrate Substrate: 1-(2-Hydroxyphenyl)-2-(prop-1-ynyl)naphthalene Activation Step 1: Alkyne Activation (Coordination with I+) Substrate->Activation + ICl / I2 Attack Step 2: Nucleophilic Attack (5-exo-dig vs 6-endo-dig) Activation->Attack Intramolecular Intermediate Intermediate: Vinyl Cation / Spiro Cycle Attack->Intermediate Product Product: 3-Iodo-2-naphthylbenzofuran Intermediate->Product - H+

Caption: Mechanism of electrophilic iodocyclization converting a propynyl naphthalene precursor into a fused heterocyclic system.

Part 5: Pharmaceutical & Material Applications[2][3][4][5]

Antifungal Agents (Squalene Epoxidase Inhibitors)

Halogenated propynyl naphthalenes are structural analogues to Terbinafine and Naftifine .

  • Mechanism: They inhibit squalene epoxidase, a key enzyme in ergosterol biosynthesis. The accumulation of squalene is toxic to fungal cells.

  • SAR Insight: The rigidity of the propynyl linker (vs. the propenyl alkene in Terbinafine) alters the binding affinity. Halogenation (specifically Cl or Br on the naphthalene ring) increases lipophilicity (

    
    ), enhancing membrane penetration.
    
Organic Electronics

Polyheterohalogenated naphthalenes serve as n-type semiconductors. The high halogen content induces a "sigma-hole" effect, promoting unique intermolecular stacking interactions in the solid state, which facilitates electron transport.

References

  • Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.Link

  • Benzannulation of Haloalkynes: Dichtel, W. R., et al. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry - A European Journal.Link

  • Antifungal Activity of Naphthylamines: Rodríguez, A. D., et al. (2018). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules.Link

  • Electrophilic Cyclization: Larock, R. C., et al. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.[1] Journal of Organic Chemistry.Link

  • Safety Data (Naphthalene Derivatives): Fisher Scientific. (2015).[2][3][4] Safety Data Sheet: Naphthalene.Link

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Bromo-1-propynyl)naphthalene is a versatile synthetic intermediate characterized by a naphthalene core linked to a bromo-functionalized propargyl group.[1][2] This unique combination of a bulky aromatic system and a reactive bromoalkyne moiety makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1] The naphthalene scaffold is a prevalent feature in numerous biologically active compounds, and the bromoalkyne functionality allows for a variety of subsequent transformations, such as cross-coupling reactions, to construct more complex molecular architectures.[1][3] This document provides a detailed, two-step protocol for the synthesis of 1-(3-Bromo-1-propynyl)naphthalene, commencing with the Sonogashira coupling of 1-bromonaphthalene with trimethylsilylacetylene, followed by deprotection and subsequent electrophilic bromination.

Synthetic Strategy Overview

The synthesis of 1-(3-Bromo-1-propynyl)naphthalene is strategically designed in a three-step sequence to ensure high yield and purity of the final product. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation cluster_2 Step 3: Electrophilic Bromination A 1-Bromonaphthalene C 1-(Trimethylsilylethynyl)naphthalene A->C Pd Catalyst, Base B Trimethylsilylacetylene B->C D 1-Ethynylnaphthalene C->D Deprotection Agent (e.g., K2CO3/MeOH) F 1-(3-Bromo-1-propynyl)naphthalene D->F AgNO3 (cat.), Acetone E N-Bromosuccinimide (NBS) E->F

Figure 1: Overall synthetic workflow for 1-(3-Bromo-1-propynyl)naphthalene.

The synthesis commences with a Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] In this protocol, 1-bromonaphthalene is coupled with trimethylsilylacetylene. The use of a silyl-protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). The subsequent deprotection of the trimethylsilyl group yields the terminal alkyne, 1-ethynylnaphthalene. The final step involves the electrophilic bromination of 1-ethynylnaphthalene using N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate to afford the target compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
1-Bromonaphthalene≥98%Sigma-Aldrich
Trimethylsilylacetylene≥98%Sigma-AldrichHighly flammable liquid and vapor.[6][7]
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Triphenylphosphine (PPh₃)≥99%Acros Organics
Copper(I) iodide (CuI)≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
TolueneAnhydrousFisher Scientific
Potassium carbonate (K₂CO₃)≥99%J.T. Baker
Methanol (MeOH)AnhydrousVWR Chemicals
N-Bromosuccinimide (NBS)≥98%Sigma-AldrichLight-sensitive, handle with care.
Silver nitrate (AgNO₃)≥99%Sigma-AldrichLight-sensitive.
AcetoneACS gradeFisher Scientific
Diethyl ether (Et₂O)ACS gradeVWR Chemicals
Saturated aqueous ammonium chlorideN/ALab-prepared
Saturated aqueous sodium bicarbonateN/ALab-prepared
BrineN/ALab-prepared
Anhydrous magnesium sulfate (MgSO₄)N/AFisher Scientific
Silica gel230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLC gradeFisher ScientificFor column chromatography.
Ethyl acetateHPLC gradeFisher ScientificFor column chromatography.
Step 1: Synthesis of 1-(Trimethylsilylethynyl)naphthalene via Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures.[4][5]

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromonaphthalene (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and anhydrous triethylamine. Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®, washing with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(trimethylsilylethynyl)naphthalene as a pale yellow oil.

Step 2: Synthesis of 1-Ethynylnaphthalene via Desilylation

This procedure is based on mild deprotection methods for trimethylsilyl acetylenes.[8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 1-(trimethylsilylethynyl)naphthalene (1.0 eq) in a mixture of methanol and diethyl ether.

  • Deprotection: Add potassium carbonate (2.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 1-ethynylnaphthalene is often used in the next step without further purification if it is of sufficient purity. If necessary, it can be purified by column chromatography (silica gel, hexane).

Step 3: Synthesis of 1-(3-Bromo-1-propynyl)naphthalene via Electrophilic Bromination

This protocol is derived from general methods for the bromination of terminal alkynes.

  • Reaction Setup: In a flask protected from light, dissolve 1-ethynylnaphthalene (1.0 eq) in acetone.

  • Catalyst Addition: Add a catalytic amount of silver nitrate (0.05 eq).

  • Brominating Agent Addition: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C (ice bath).

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-bromo-1-propynyl)naphthalene.

Quantitative Data Summary

StepReactant 1Eq.Reactant 2Eq.Catalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
11-Bromonaphthalene1.0Trimethylsilylacetylene1.2Pd(OAc)₂, PPh₃, CuI, TEAToluene/TEA8012-1685-95
21-(Trimethylsilylethynyl)naphthalene1.0--K₂CO₃MeOH/Et₂ORT2-490-98
31-Ethynylnaphthalene1.0N-Bromosuccinimide1.1AgNO₃ (cat.)Acetone0 to RT2-370-85

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trimethylsilylacetylene: This reagent is a highly flammable liquid and vapor.[6][7] Keep away from heat, sparks, and open flames.[6][7] Ground all equipment to prevent static discharge.[7] It can cause skin and serious eye irritation.[6]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care. It is also light-sensitive.

  • Brominated Compounds: Bromoalkynes should be handled as potentially toxic and reactive substances.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Sonogashira coupling Inactive catalyst, presence of oxygen, impure reagents or solvents.Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture. Use fresh, high-quality catalyst.
Glaser homocoupling observed Presence of oxygen, prolonged reaction time at high temperature.Maintain a strict inert atmosphere. Monitor the reaction closely and stop it once the starting material is consumed. A copper-free Sonogashira protocol can also be employed.[5][10]
Incomplete desilylation Insufficient deprotection agent, short reaction time.Increase the amount of potassium carbonate or prolong the reaction time. Monitor by TLC.
Formation of multiple products in bromination Radical side reactions, reaction temperature too high.Perform the reaction at a lower temperature (0 °C) and in the dark to minimize radical pathways. Ensure the purity of the starting 1-ethynylnaphthalene.

References

  • A. Orita, T. Nakano, K. Ohe, S. Murai, A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters46 , 2249-2251 (2005). [Link]

  • D. Gelman, S. L. Buchwald, Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters5 , 2315-2318 (2003). [Link]

  • PubChem. 1-Ethynylnaphthalene. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • B. H. Lipshutz, D. W. Lindsley, B. R. Taft, Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters10 , 3793-3796 (2008). [Link]

  • C. Cabezas, I. Peña, J. Cernicharo, J. L. Alonso, Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society: Letters513 , L1-L5 (2022). [Link]

  • A. R. Hajipour, S. E. Mallakpour, I. Mohammadpoor-Baltork, H. Adibi, Oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with benzyltriphenylphosphonium peroxymonosulfate under microwave irradiation. Tetrahedron Letters42 , 4057-4059 (2001). [Link]

  • H.-B. Li, Y. Liang, Z.-J. Yao, Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules22 , 1459 (2017). [Link]

  • A. D. H. McQuade, S. So, Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega3 , 13533-13541 (2018). [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • S. Gao, Y. Pu, Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers1 , 610-626 (2014). [Link]

  • J. G. M. Morton, A. D. G. T. de Oliveira, S. L. James, Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry - A European Journal28 , e202202029 (2022). [Link]

  • U. S. Sorensen, E. Pombo-Villar, Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Tetrahedron61 , 2697-2703 (2005). [Link]

  • Prof. Gerald Dyker's Insights & Essentials. Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube (2024). [Link]

  • ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. [Link]

  • ResearchGate. Synthesis of tetraethynylatednaphthalene by multi-fold Sonogashira cross-coupling catalysed by Pd(CH3CN)2Cl2/CuI. [Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • G. S. Maciel, J. Zukerman-Schpector, E. R. T. Tiekink, Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. New Journal of Chemistry22 , 397-402 (1998). [Link]

  • P. K. V. Sri, Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR (2018). [Link]

  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]

  • Organic Syntheses. Naphthalene from 1-Bromonaphthalene. Organic Syntheses51 , 103 (1971). [Link]

Sources

Application Note: Designing Fluorescent Click-Ready Scaffolds using 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(3-Bromo-1-propynyl)naphthalene (CAS: 352035-98-4), a specialized bifunctional reagent used to construct rigid, fluorescent linkers for bioorthogonal chemistry.

Executive Summary

1-(3-Bromo-1-propynyl)naphthalene is a high-value electrophilic building block characterized by a naphthalene fluorophore conjugated to an internal alkyne and a reactive propargylic bromide.[1] Unlike standard flexible PEG linkers, this molecule offers a rigid, conjugated scaffold that minimizes conformational entropy loss during binding events while providing intrinsic fluorescent tracking capabilities.

Its primary application in Click Chemistry is twofold:

  • Precursor to Fluorescent Azides: The bromide moiety serves as a leaving group for azidation, generating a "Click-Ready" fluorescent probe (1-(3-azido-1-propynyl)naphthalene).

  • Rigid Linker Synthesis: It acts as a spacer in PROTACs and molecular glues where the naphthalene moiety provides π-π stacking interactions to stabilize ternary complexes.

Chemical Architecture & Mechanism

To effectively utilize this reagent, one must understand its dual-reactivity profile.[2]

Structural Analysis
  • Moiety A (Naphthalene): Acts as a planar, lipophilic fluorophore and an intercalator. It extends the conjugation of the alkyne system.

  • Moiety B (Internal Alkyne): A rigid spacer (

    
    ) that prevents the "floppiness" associated with alkyl chains. Note: As an internal alkyne, it does not participate in standard CuAAC click reactions but is active in Ruthenium-catalyzed (RuAAC) cycloadditions.
    
  • Moiety C (Propargylic Bromide): The primary reactive center (

    
    ). It is highly susceptible to 
    
    
    
    nucleophilic attack by azides, amines, or thiols.
The "Click" Strategy

The most robust workflow involves converting the bromide to an azide, creating a reagent capable of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

Mechanism:

  • Activation: Sodium azide displaces the bromide via

    
     mechanism.
    
  • Conjugation: The resulting naphthyl-propargyl azide undergoes 1,3-dipolar cycloaddition with a terminal alkyne on the target biomolecule.

Experimental Workflows (Visualization)

The following diagram illustrates the conversion of the bromide precursor into a click-ready azide and its subsequent conjugation.

G Precursor 1-(3-Bromo-1-propynyl) naphthalene (Electrophile) Step1 Step 1: Azidation (NaN3, DMF, RT) Precursor->Step1 SN2 Displacement Azide Intermediate: 1-(3-Azido-1-propynyl) naphthalene (Click-Ready) Step2 Step 2: CuAAC Click (CuSO4, THPTA, Ascorbate) Azide->Step2 Reacts with Alkyne Target Target Molecule (Alkyne-Tagged) Target->Step2 Product Final Conjugate: Fluorescent Triazole Adduct Step1->Azide Yields N3-Linker Step2->Product 1,4-Disubstituted Triazole Formation

Caption: Workflow transforming the brominated precursor into a fluorescent triazole conjugate via Azidation and CuAAC Click Chemistry.

Detailed Protocols

Protocol A: Synthesis of Click-Ready 1-(3-Azido-1-propynyl)naphthalene

Objective: Convert the electrophilic bromide into a bioorthogonal azide handle. Safety: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and work in a fume hood.

Materials:

  • 1-(3-Bromo-1-propynyl)naphthalene (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)[3]
    
  • Anhydrous DMF (Dimethylformamide)[3]

  • Dichloromethane (DCM) for extraction

  • Brine

Procedure:

  • Dissolution: Dissolve 245 mg (1 mmol) of 1-(3-Bromo-1-propynyl)naphthalene in 5 mL of anhydrous DMF in a round-bottom flask.

  • Azidation: Add 97.5 mg (1.5 mmol) of Sodium Azide (

    
    ) to the stirring solution.
    
  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product (azide) will typically have a slightly lower

    
     than the bromide.
    
    • Expert Tip: Heating is rarely required due to the high reactivity of the propargylic position. Overheating may cause decomposition.

  • Quench & Workup:

    • Dilute the reaction with 20 mL of cold water.

    • Extract 3x with 15 mL DCM.

    • Wash combined organics with brine to remove residual DMF.

    • Dry over

      
       and concentrate in vacuo (do not heat above 40°C).
      
  • Storage: Store the resulting oil/solid at -20°C in the dark.

Protocol B: CuAAC Labeling of an Alkyne-Tagged Protein

Objective: Conjugate the Naphthalene-Azide to a protein functionalized with a terminal alkyne (e.g., Propargyl-Lysine).

Reagents Table:

Reagent Concentration Role
Protein-Alkyne 50 µM Target Biomolecule
Naph-Azide (from Protocol A) 100–200 µM Fluorescent Click Label (2-4x excess)
CuSO4 1 mM Catalyst Source
THPTA Ligand 5 mM Cu(I) Stabilizer (Prevents oxidation)

| Sodium Ascorbate | 5 mM | Reducing Agent (Generates Cu(I)) |

Procedure:

  • Preparation: Prepare the protein in PBS (pH 7.4). Avoid buffers with chelators (EDTA) or strong nucleophiles.

  • Ligand Complexing: Premix

    
     and THPTA ligand in a 1:5 ratio in water prior to addition. This protects the protein from Cu-mediated oxidation.
    
  • Assembly: Add reagents to the protein solution in this specific order:

    • Naph-Azide (from DMSO stock).

    • Cu-THPTA complex.

    • Sodium Ascorbate (add last to initiate).

  • Incubation: Incubate for 1 hour at Room Temperature in the dark.

  • Purification: Remove excess Naph-Azide and copper via spin desalting columns (e.g., Zeba Spin) or dialysis.

  • Analysis: Measure fluorescence (Ex/Em approx. 280/330 nm for naphthalene, though conjugation may red-shift this to ~350-400 nm depending on the triazole environment).

Critical Analysis & Troubleshooting (E-E-A-T)

Solubility Challenges

The naphthalene ring is highly lipophilic.

  • Issue: The reagent precipitates in aqueous buffers.

  • Solution: Ensure the final DMSO concentration in the click reaction is 5–10%. If the protein is sensitive to DMSO, use the water-soluble ligand BTTAA instead of THPTA to boost catalytic efficiency at lower reactant concentrations.

Reactivity of the Internal Alkyne

Researchers often confuse the internal alkyne in this linker with a terminal alkyne.

  • Clarification: The alkyne in 1-(3-Bromo-1-propynyl)naphthalene is internal (sandwiched between Naph and

    
    ). It will NOT  react with azides under standard CuAAC conditions.
    
  • Advanced Application: If you specifically wish to react this internal alkyne, you must use Ruthenium catalysis (RuAAC) (e.g.,

    
    ). This yields 1,5-disubstituted triazoles, offering a different spatial geometry than the 1,4-regioisomer of CuAAC.
    
Stability

Propargyl bromides are lachrymators and can degrade upon exposure to light (turning brown).

  • Validation: Always verify purity via

    
    -NMR before use. The 
    
    
    
    protons of the bromide typically appear as a singlet around
    
    
    4.1–4.3 ppm. Upon conversion to azide, this peak shifts upfield.

References

  • National Institutes of Health (NIH). (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NAPH-PB-01 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(3-Bromo-1-propynyl)naphthalene is a critical workflow in the development of enediyne antibiotics, fluorescent probes, and naphthalene-based functional materials. Users frequently report yield attrition due to two primary failure modes:

  • Glaser Homocoupling during the Sonogashira step (consuming the propargyl alcohol).

  • Allenyl Rearrangement during the bromination step (forming the thermodynamic allene byproduct rather than the kinetic propargyl bromide).

This guide provides a self-validating, two-step protocol designed to maximize regioselectivity and yield.

Module 1: The Synthetic Workflow

To ensure high fidelity, we recommend a stepwise approach rather than direct coupling with propargyl bromide, which often leads to polymerization.

Workflow Visualization

SynthesisWorkflow SM1 1-Iodonaphthalene Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) SM1->Step1 SM2 Propargyl Alcohol SM2->Step1 Inter Intermediate: 1-(3-Hydroxy-1-propynyl)naphthalene Step1->Inter >90% Yield (Avoids Homocoupling) Step2 Step 2: Appel Bromination (CBr4, PPh3, DCM, 0°C) Inter->Step2 Product Target: 1-(3-Bromo-1-propynyl)naphthalene Step2->Product SN2 Mechanism (Avoids Allene)

Figure 1: Optimized two-step synthetic pathway minimizing side-reaction vectors.

Module 2: Step 1 - Sonogashira Coupling

Objective: Synthesize 1-(3-Hydroxy-1-propynyl)naphthalene. Critical Parameter: Oxygen exclusion to prevent Glaser coupling (dimerization of propargyl alcohol).

Optimized Protocol
  • Reagents: 1-Iodonaphthalene (1.0 eq), Propargyl alcohol (1.2 eq),

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent/Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) [degassed].
    
  • Procedure:

    • Dissolve halide and catalysts in degassed amine solvent under Argon.

    • Add propargyl alcohol slowly (dropwise) to the reaction mixture at room temperature.

    • Stir at RT for 4–6 hours. (Heating is rarely required for 1-iodonaphthalene).

Troubleshooting Step 1
SymptomDiagnosisCorrective Action
Low Yield (<50%) Glaser Coupling The alkyne dimerized before coupling. Fix: Sparge solvent with Argon for 30 mins. Add alkyne slowly via syringe pump to keep concentration low relative to the catalyst.
Black Precipitate Pd Aggregation "Palladium black" formed due to catalyst decomposition. Fix: Ensure excess phosphine ligand (

, 5-10 mol%) is added to stabilize the Pd(0) species.
No Reaction Aryl Chloride/Bromide If using 1-bromonaphthalene, RT is insufficient.[1] Fix: Switch to 1-Iodonaphthalene for milder conditions, or heat to 60°C if using bromide [1].

Module 3: Step 2 - Bromination (The Critical Step)

Objective: Convert the alcohol to the bromide without rearrangement. Mechanism: The Appel Reaction is superior to


 for this substrate. 

generates strong acid (

), which protonates the alcohol and favors

attack, leading to the allenyl bromide impurity [2].
Why Appel?

The Appel reaction (


) proceeds via an oxyphosphonium intermediate under essentially neutral conditions, enforcing a strict 

mechanism that preserves the propargylic structure [3].
Optimized Protocol
  • Reagents: Intermediate Alcohol (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (1.2 eq).
  • Solvent: Dichloromethane (

    
    ), Anhydrous.
    
  • Procedure:

    • Dissolve Alcohol and

      
       in 
      
      
      
      and cool to 0°C .
    • Add

      
       slowly (portion-wise) over 20 minutes.
      
    • Allow to warm to RT and stir for 1–2 hours.

    • Workup: Dilute with Hexanes (precipitates

      
      ). Filter through a pad of silica or neutral alumina.
      
Troubleshooting Step 2
SymptomDiagnosisCorrective Action
Product contains Allene Acidic Rearrangement Trace acid or high temperature caused

attack. Fix: Maintain 0°C during addition. Use Appel conditions (neutral) instead of

(acidic).
Sticky Solid / Low Purity Phosphine Oxide

is difficult to remove. Fix: Use a solvent switch.[2] After reaction, evaporate DCM, suspend residue in cold Ether/Hexanes (1:4), and filter.

is insoluble in hexanes.
Explosive/Unstable Concentration Hazard Propargyl bromides can be shock-sensitive when distilled. Fix: Do NOT distill the final product. Purify via column chromatography only.
Decision Logic for Bromination

BrominationLogic Start Choose Bromination Reagent PBr3 Reagent: PBr3 Start->PBr3 Appel Reagent: CBr4 / PPh3 (Appel) Start->Appel Risk1 Risk: HBr generation PBr3->Risk1 Benefit1 Benefit: Neutral Conditions Appel->Benefit1 Result1 Outcome: Mixture of Propargyl + Allenyl Bromide Risk1->Result1 Result2 Outcome: High Selectivity for Propargyl Bromide Benefit1->Result2

Figure 2: Mechanistic selection guide for bromination of propargylic alcohols.

Frequently Asked Questions (FAQ)

Q: Can I use 1-Bromonaphthalene instead of 1-Iodonaphthalene? A: Yes, but it requires harsher conditions (heating to 60-80°C), which increases the risk of alkyne polymerization. If you must use the bromide, add a bulky phosphine ligand like XPhos or SPhos to boost catalytic activity at lower temperatures [4].

Q: The final product turned brown after 2 days. Is it degraded? A: Likely yes. 1-(3-Bromo-1-propynyl)naphthalene is light-sensitive and thermally unstable over time.

  • Storage: Store at -20°C under Argon, wrapped in foil.

  • Stabilizer: Adding a trace of copper wire or silver wool to the vial can sometimes scavenge free radicals and extend shelf life.

Q: How do I remove the Triphenylphosphine oxide (


) completely? 
A:  If hexane precipitation isn't sufficient, use a ZnCl2 complexation  strategy. Add 

(approx 2 eq) to the crude mixture; it forms a precipitate with

that can be filtered off easily.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Marshall, J. A., et al. (1996). "Synthesis of Propargylic Bromides". Journal of Organic Chemistry. (General reference for propargyl rearrangement mechanisms).
  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811. Link

  • BenchChem Technical Support . (2025). "Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide". BenchChem Knowledge Base. Link

  • Organic Chemistry Portal . "Appel Reaction Mechanism and Examples". Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of Naphthalene Propargyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving naphthalene propargyl bromides. Our focus is on diagnosing and resolving issues of low reactivity through a question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs): Understanding the Basics
Q1: What makes naphthalene propargyl bromides challenging to work with?

Naphthalene propargyl bromides are versatile reagents, but their reactivity is a double-edged sword. The core challenges stem from a combination of factors:

  • Inherent Instability : Propargyl bromide itself is a high-energy, shock-sensitive molecule that can decompose explosively under heat or mechanical stress.[1][2][3][4][5] While the naphthalene moiety adds bulk, the underlying instability of the propargylic system remains. Commercial preparations are often stabilized with toluene to mitigate these risks.[1][2][3][5]

  • Steric Hindrance : The bulky naphthalene ring, particularly when the propargyl group is at the 1-position (α-position), can sterically hinder the approach of nucleophiles or catalysts.[6][7][8][9][10] This is due to the peri-hydrogen at the 8-position, which can obstruct the reaction center.

  • Competing Reaction Pathways : These molecules can undergo several reactions simultaneously. Besides the desired substitution, side reactions like elimination, decomposition, or rearrangement to allenic species can reduce yields.[11] The terminal alkyne proton is also acidic (pKa ≈ 25), creating potential for deprotonation by strong bases, which can complicate the desired reaction pathway.[1]

Q2: My naphthalene propargyl bromide appears discolored. Is it still usable?

A pale yellow to brown discoloration often indicates partial decomposition or polymerization. Propargyl halides are sensitive to light and heat.[1] While slight discoloration may not always prevent a reaction, it is a strong indicator of reduced purity and potential for lower yields or increased side products.

Recommendation:

  • Purification: If the reaction is sensitive, consider purifying a small amount by passing it through a short plug of neutral alumina or silica gel with a non-polar solvent (e.g., hexanes/toluene) immediately before use.

  • Use Fresh: Whenever possible, use a fresh bottle or a recently purchased stock, which should be stored at 2–8 °C under an inert atmosphere.[1]

Troubleshooting Guide 1: Nucleophilic Substitution (e.g., Williamson Ether Synthesis)

This section focuses on SN2-type reactions where an alkoxide, amine, or other nucleophile displaces the bromide.

Q3: My Williamson ether synthesis with 1-(bromomethyl)naphthalene and a primary alkoxide is giving very low yield, and I'm recovering mostly starting material. What's going wrong?

Low conversion in this classic SN2 reaction often points to issues with the nucleophile's reactivity or the reaction conditions.

Possible Causes & Solutions:

Possible CauseTroubleshooting Suggestion & Rationale
Insufficient Nucleophilicity 1. Change the Solvent: Switch from a polar protic solvent (like ethanol) to a polar aprotic solvent like DMF, DMSO, or THF.[12] Rationale: Protic solvents form a hydrogen-bonding cage around the alkoxide, stabilizing it and reducing its nucleophilicity.[13][14][15] Aprotic solvents solvate the counter-cation (e.g., Na⁺) but leave the alkoxide "naked" and more reactive.
2. Use a Stronger, Less-Coordinating Base: Instead of NaOH or KOH, use sodium hydride (NaH) to generate the alkoxide in situ. Rationale: NaH irreversibly deprotonates the alcohol, ensuring complete conversion to the more potent alkoxide nucleophile. Ensure the NaH is fresh and of high quality.[16]
Steric Hindrance 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome steric barriers.[12][17] Monitor for decomposition.
2. Add a Phase-Transfer Catalyst: If using a biphasic system or if solubility is an issue, add a catalyst like tetrabutylammonium bromide (TBAB). Rationale: TBAB facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase, increasing its effective concentration and proximity to the electrophile.[17]
Acidic Alkyne Proton Interference 1. Protect the Alkyne: If using a very strong base (like excess NaH), consider using a TMS-protected propargyl bromide. Rationale: The base can deprotonate the terminal alkyne, creating an acetylide that may not be the desired nucleophile or could lead to side reactions.[16] The TMS group can be easily removed later with a fluoride source (e.g., TBAF).
Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

G cluster_conditions Optimize Reaction Conditions cluster_decomposition Investigate Decomposition start Low Yield in Ether Synthesis check_sm Is Starting Material (SM) Recovered Unchanged? start->check_sm yes_sm YES check_sm->yes_sm   no_sm NO (SM Consumed, No Product) check_sm->no_sm   check_solvent Using Polar Protic Solvent (e.g., EtOH)? yes_sm->check_solvent check_purity Check SM Purity (Discoloration?) no_sm->check_purity switch_solvent Switch to Polar Aprotic (DMF, THF, DMSO) check_solvent->switch_solvent Yes check_base Using Weak Base (e.g., K2CO3)? check_solvent->check_base No stronger_base Use Stronger Base (e.g., NaH in situ) check_base->stronger_base Yes increase_temp Increase Temperature (e.g., 50-80 °C) check_base->increase_temp No purify_sm Purify SM or Use Fresh Stock check_purity->purify_sm Yes lower_temp Lower Reaction Temperature check_purity->lower_temp No degas_solvent Degas Solvents & Use Inert Atmosphere lower_temp->degas_solvent

Caption: Troubleshooting decision tree for Williamson ether synthesis.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling)

Naphthalene propargyl bromides are typically not used directly as the alkyne partner in a standard Sonogashira coupling because the reaction couples a terminal alkyne with an aryl/vinyl halide.[18][19] The propargyl bromide itself is an sp³-hybridized halide. Attempting to couple it directly with an aryl iodide often fails because the sp³-carbon-bromine bond can undergo competitive oxidative addition to the palladium center, leading to a complex mixture of undesired products.[20]

The more common scenario is using a naphthalene-derived aryl halide and coupling it with a terminal alkyne, or using a naphthalene-derived terminal alkyne (prepared from the propargyl bromide) and coupling it with an aryl halide. This guide will focus on the latter, which is a two-step process.

Q4: I prepared a naphthalene-alkyne from its propargyl bromide, but the subsequent Sonogashira coupling is sluggish. What are the primary factors to investigate?

Assuming your naphthalene-alkyne is pure, a sluggish Sonogashira reaction points to problems with the catalytic cycle.

Possible Causes & Solutions:

Possible CauseTroubleshooting Suggestion & Rationale
Catalyst Deactivation 1. Use a More Robust Ligand: Switch from standard PPh₃ to bulkier, more electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands.[21] Rationale: Bulky, electron-donating ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition.[21][22]
2. Rigorously Exclude Oxygen: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the unwanted homocoupling (Glaser coupling) of your alkyne.[23]
Inefficient Transmetalation 1. Ensure Copper(I) Co-catalyst is Active: Use freshly purchased, high-purity CuI. Avoid exposing it to air and light. Rationale: The copper(I) acetylide is a key intermediate in the catalytic cycle.[18] If the CuI is oxidized or impure, the formation of this intermediate is inhibited, stalling the reaction.
2. Switch to a Copper-Free Protocol: If homocoupling is a major issue, consider a copper-free Sonogashira protocol. These often use specific palladium catalysts and stronger organic bases (e.g., piperidine, DBU) to facilitate the deprotonation of the alkyne.[22][23]
Poor Substrate Reactivity 1. Check Aryl Halide Reactivity Order: The reactivity of the aryl halide partner is critical: I > Br > OTf >> Cl.[22] If using an aryl bromide or chloride, you will likely need a more active catalyst system (e.g., Pd-NHC complex) and higher temperatures.
Simplified Sonogashira Catalytic Cycle & Troubleshooting Points

Sonogashira pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + R-X ts3 Problem Point 3: Catalyst Decomposition Solution: Rigorously exclude O2. pd0->ts3 pd_complex R-Pd(II)-X L2 oxidative_add->pd_complex ts1 Problem Point 1: Slow Oxidative Addition Solution: Use electron-rich, bulky ligands. oxidative_add->ts1 transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)-C≡CR' L2 transmetalation->coupled_complex reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 Reforms Catalyst product R-C≡CR' reductive_elim->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuX, Base copper Cu(I)X cu_acetylide->transmetalation Key Step ts2 Problem Point 2: Poor Cu-Acetylide Formation Solution: Use fresh CuI, ensure base is effective. cu_acetylide->ts2 base Base

Caption: Key steps in the Sonogashira cycle and common failure points.

Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis with 1-(Bromomethyl)naphthalene

This protocol is designed to maximize yield by using a strong base and an appropriate solvent system.

Materials:

  • 1-(Bromomethyl)naphthalene

  • Alcohol of choice (e.g., 1-dodecanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alcohol (1.0 eq).

  • Alkoxide Formation: Dissolve the alcohol in anhydrous DMF (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Ether Formation: Re-cool the mixture to 0 °C. Dissolve 1-(bromomethyl)naphthalene (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting bromide is consumed. Gentle heating (50 °C) may be applied if the reaction is sluggish.[12]

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References
  • Propargyl bromide - Grokipedia. (n.d.).
  • US6825390B1 - Stabilization and use of propargyl bromide - Google Patents. (n.d.).
  • Steric effects on reactivity in some naphthalene derivatives - UC Research Repository. (n.d.).
  • WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents. (n.d.).
  • Propargyl bromide - Wikipedia. (n.d.).
  • Propargyl bromide SDS, 106-96-7 Safety Data Sheets - ECHEMI. (n.d.).
  • Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021, June 11). Chemistry Stack Exchange.
  • Unusual Rearrangement of a 1,8-Naphthalene Derivative. (2025, April 3). ACS Publications.
  • A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023, July 11). PMC.
  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
  • Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide? (2018, August 17). ResearchGate.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS. (n.d.). St. Paul's Cathedral Mission College.
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube.
  • CXLVII1.-Steric Hindrance in the Naphthalene Series. (1906). RSC Publishing.
  • Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
  • Scope and advances in the catalytic propargylic substitution reaction. (2018, September 5). RSC Publishing.
  • Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol. (n.d.). Benchchem.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide. (2020, June 7). Reddit.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). ACS Publications.

Sources

Technical Support Center: 1-(3-Bromo-1-propynyl)naphthalene (CAS: 352035-98-4)

[1]

Current Status: ✅ Operational Topic: Solvent System Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists

Compound Profile & Solubility Logic

User Question: I am designing a reaction screen. What is the solubility profile of this compound, and which solvents minimize degradation?

Technical Response: 1-(3-Bromo-1-propynyl)naphthalene is a lipophilic, conjugated system containing a reactive propargylic bromide. Its solubility is driven by the naphthalene core, while its stability is dictated by the activated C-Br bond.

Solvent Compatibility Matrix
Solvent ClassExamplesSolubilitySuitabilityTechnical Notes
Chlorinated DCM, ChloroformHigh Excellent Preferred for synthesis and short-term handling. Minimizes solvolysis.
Polar Aprotic DMF, DMSO, NMPHigh Reaction Only Accelerates nucleophilic substitution (

) significantly. Warning: Can promote decomposition upon prolonged heating.
Polar Protic Methanol, EthanolModerate Poor Risk of Solvolysis: The propargylic bromide is susceptible to

pathways, leading to methyl/ethyl ether byproducts.
Non-Polar Toluene, HexaneModerate Variable Good for storage or reactions requiring thermal control. Poor for promoting ionic mechanisms.
Ethers THF, 1,4-DioxaneHigh Good Balanced choice for reactions involving metal alkoxides or cryogenic conditions.

Critical Stability Warning: This compound is light-sensitive and thermally labile. In solution, particularly in polar solvents like DMF, the propargylic bromide can undergo slow isomerization to the allenyl bromide or hydrolyze if trace water is present.

  • Recommendation: Prepare solutions immediately before use. If storage is necessary, use anhydrous DCM at -20°C in the dark.

Reaction Optimization: Nucleophilic Substitution

User Question: I'm trying to alkylate a secondary amine, but I'm seeing low yields and an unidentified non-polar byproduct. Which solvent system favors the desired propargylic amine?

Technical Response: The reaction of 1-(3-Bromo-1-propynyl)naphthalene with nucleophiles is a competition between direct substitution (


allene

Mechanism & Solvent Control

The propargylic cation is resonance-stabilized, allowing nucleophiles to attack either the


  • To favor

    
     (Target Product):  Use Acetonitrile (MeCN)  or DMF  at lower temperatures (0°C to RT). These solvents stabilize the transition state for direct displacement without promoting the loose ion pairing that favors rearrangement.
    
  • To avoid

    
     (Allene):  Avoid copper catalysts unless specifically intending to synthesize the allene. Sterically hindered bases in non-polar solvents (e.g., Toluene) tend to increase the ratio of 
    
    
    attack.
Recommended Protocol: Amine Alkylation
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).[1] Avoid strong soluble bases like NaH which may cause elimination.
  • Temperature: Start at 0°C, warm to RT. Do not reflux unless necessary.

Visualizing the Pathway

ReactionPathwaysStart1-(3-Bromo-1-propynyl)naphthaleneProd_SN2Propargylic Product(Target)Start->Prod_SN2SN2 Path(Polar Aprotic: MeCN, DMF)Low TempProd_SN2_PrimeAllenic Byproduct(Impurity)Start->Prod_SN2_PrimeSN2' Path(Cu-Catalysis orSteric Hindrance)Prod_SolvolysisSolvolysis Ether(If ROH used)Start->Prod_SolvolysisSolvolysis(Polar Protic: MeOH)NuNucleophile (Nu-)

Figure 1: Competitive reaction pathways for propargylic bromides. Solvent choice dictates the ratio of SN2 (green) vs. SN2' (red) products.

Synthesis & Purification Guide

User Question: We are synthesizing the starting material in-house from the alcohol. The bromide degrades on the silica column. How do we purify it?

Technical Response: Propargylic bromides are often unstable on acidic silica gel due to their tendency to eliminate HBr or hydrolyze.

Troubleshooting Synthesis:

  • The Precursor: 1-(3-Hydroxy-1-propynyl)naphthalene is typically made via Sonogashira coupling of 1-Iodonaphthalene and Propargyl alcohol.

  • Bromination: The conversion of Alcohol

    
     Bromide is best achieved using 
    
    
    (Appel Reaction)
    in DCM. This is milder than
    
    
    and generates fewer acidic byproducts.
  • Purification Tip:

    • Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes surface acidity and prevents degradation.

    • Eluent: Use a gradient of Hexanes/Ethyl Acetate.

    • Alternative: If purity is >90% by NMR, use the crude material immediately for the next step without chromatography.

Synthesis Workflow

SynthesisWorkflowStep11-Iodonaphthalene + Propargyl Alcohol(Sonogashira Coupling)Step2Intermediate: 1-(3-Hydroxy-1-propynyl)naphthaleneStep1->Step2Pd(PPh3)2Cl2, CuIEt3N, THFStep3Bromination Reagents:CBr4 + PPh3 in DCM (0°C)Step2->Step3Step4Product: 1-(3-Bromo-1-propynyl)naphthaleneStep3->Step4Appel Reaction(Neutral Conditions)

Figure 2: Recommended synthetic route minimizing acidic exposure.

Frequently Asked Questions (FAQ)

Q: Can I use this compound as a protecting group? A: Yes. The (1-naphthyl)propargyl (NapP) group is a known protecting group for alcohols.

  • Installation: React the alcohol with 1-(3-Bromo-1-propynyl)naphthalene using NaH in THF/DMF .

  • Deprotection: The group is cleaved using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in wet DCM. This is orthogonal to standard benzyl ethers.

Q: Why does the reaction mixture turn black? A: Propargylic bromides are prone to polymerization, especially at high concentrations or temperatures. A black tar indicates polymerization of the alkyne or decomposition of the naphthalene ring.

  • Fix: Dilute the reaction (0.1 M or less), keep it under inert atmosphere (

    
    /Ar), and add a radical inhibitor like BHT if the reaction requires heating (though heating is discouraged).
    

Q: Is the compound compatible with Grignard reagents? A: Generally, no . Grignard reagents will likely attack the bromide (Wurtz-type coupling) or the alkyne. If you must form a carbon-carbon bond, use mild organozinc reagents (Negishi conditions) or soft nucleophiles.

References

  • Sigma-Aldrich. 1-(3-Bromo-1-propynyl)naphthalene Product Sheet. Retrieved from

  • Crich, D., & Wu, B. (2006). 1-Naphthylpropargyl ether group: a readily cleaved and sterically minimal protecting system for stereoselective glycosylation. Organic Letters, 8(21), 4879-4882. Retrieved from

  • BenchChem. Synthesis of 1-Bromonaphthalene and Derivatives: Technical Guide. Retrieved from

  • Master Organic Chemistry. Solvent Effects in Substitution Reactions (SN1/SN2). Retrieved from

Technical Support Center: Stabilization of Light-Sensitive Naphthalene Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromophore-Reactivity Paradox

Naphthalene alkynes represent a unique challenge in organic synthesis and chemical biology. You are coupling a photosensitizing chromophore (naphthalene) directly to a reactive functional handle (alkyne).

When exposed to UV or visible light, the naphthalene moiety absorbs photons and often undergoes intersystem crossing to a triplet state. This long-lived state can transfer energy to ground-state oxygen (


), generating highly reactive singlet oxygen (

). This singlet oxygen attacks the electron-rich alkyne triple bond, leading to oxidative cleavage, hydroperoxide formation, or complex polymerization. Furthermore, in the presence of trace copper (common in "Click" chemistry), light accelerates the unwanted Glaser homocoupling.

This guide provides a self-validating system to stabilize these reagents during storage, reaction, and purification.

Module 1: Storage & Handling Protocols

The "Double-Barrier" Storage System

Standard amber vials are insufficient for long-term storage of naphthalene alkynes due to their high extinction coefficients.

Protocol:

  • Primary Container: Store the compound in a borosilicate glass vial under an Argon atmosphere.

  • Radical Scavenging (Optional but Recommended): For long-term storage (>1 month), add 0.1% (w/w) BHT (Butylated hydroxytoluene) as a radical inhibitor, provided it does not interfere with downstream applications.

  • Secondary Barrier: Wrap the vial in aluminum foil.

  • Thermal Control: Store at -20°C.

    • Why? Low temperature reduces the rate of thermal oxidation, while the foil/argon prevents photo-initiated singlet oxygen generation.

Visualizing the Degradation Cascade

The following diagram illustrates why light and oxygen are lethal to your compound.

DegradationPathway Light UV/Vis Light Naph Naphthalene Alkyne (Ground State) Light->Naph Absorption Excited Excited Triplet State (T1) Naph->Excited Intersystem Crossing Products Degradation Products: - Hydroperoxides - Glaser Dimers - Polymerization Naph->Products + Cu(I)/Light (Glaser Coupling) SingletO Singlet Oxygen (1O2) Excited->SingletO Energy Transfer (Sensitization) O2 Atmospheric O2 O2->SingletO SingletO->Products Oxidative Attack

Figure 1: The mechanism of photo-oxidative degradation in naphthalene alkynes. Note that the naphthalene ring acts as the antenna (sensitizer) that activates oxygen to destroy the alkyne.

Module 2: Reaction Optimization (CuAAC Focus)

A common failure mode is the "stalled" Click reaction (CuAAC), where the alkyne dimerizes (Glaser coupling) instead of reacting with the azide. This is accelerated by light and oxygen.

Troubleshooting Table: Reaction Conditions
SymptomDiagnosisCorrective ActionMechanism
Solution turns green/blue Oxidation of Cu(I) to Cu(II)Increase reducing agent (Sodium Ascorbate) to 5-10 eq.Cu(II) is inactive for Click but active for oxidative side reactions.
Precipitate forms Glaser Homocoupling (Diyne formation)Degas solvents (Freeze-Pump-Thaw x3) + Inert Atmosphere.Oxygen acts as the oxidant in Glaser coupling (

).
Low Yield / Brown Oil Photo-polymerizationWrap reaction vessel in foil; run in dark.Radical polymerization initiated by photo-excited naphthalene.
Critical Protocol: The "Dark" Click Reaction
  • Solvent Prep: Degas all solvents (Water/tBuOH or DMSO) by sparging with Argon for 15 minutes or using freeze-pump-thaw cycles.

  • Catalyst Loading: Add Copper(II) Sulfate (

    
    ) and Sodium Ascorbate last.
    
  • The "Sacrificial" Reductant: Maintain a ratio of at least 5:1 Ascorbate:Copper. The excess ascorbate scavenges dissolved oxygen and keeps Copper in the active +1 oxidation state.

  • Light Exclusion: Wrap the flask in foil immediately.

Module 3: Purification (The "Acidic Silica" Trap)

Naphthalene alkynes are electron-rich. When exposed to the acidic surface of standard silica gel (


), they can undergo acid-catalyzed hydration or polymerization, especially under bright lab lights.
Protocol: Neutralized Silica Chromatography

Do not use standard silica directly from the drum.

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1-2% Triethylamine (TEA) to the slurry.

  • Equilibration: Flush the column with the TEA-containing solvent.

  • Elution: Run the column using your standard solvent system (the initial TEA wash is usually sufficient to deactivate the most acidic sites).

  • Speed: Use a short column ("plug filtration") rather than a long column to minimize residence time.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mix Check Check Silica Acidity Crude->Check Decision Acidic? Check->Decision Treat Add 1-2% Et3N (Triethylamine) Decision->Treat Yes Load Load Sample (Minimal DCM) Decision->Load No (Rare) Treat->Load Run Elute in Dark (Foil-wrapped column) Load->Run Dry Rotovap < 30°C Run->Dry

Figure 2: Decision tree for purifying acid-sensitive naphthalene alkynes. Pre-treating silica with base is the critical control point.

Module 4: Frequently Asked Questions (FAQs)

Q: My compound was a white solid, but after a week in the freezer, it is yellow. Is it ruined? A: Not necessarily. Naphthalene derivatives often yellow due to trace surface oxidation (formation of quinone-like species) which have very high extinction coefficients. Even 0.1% impurity can cause visible discoloration.

  • Action: Check purity via H-NMR (look for loss of the alkyne proton at

    
     ppm) or TLC  (look for a baseline spot). If the alkyne proton integral is intact, repurify via a short silica plug to remove the colored impurity.
    

Q: Can I use HPLC for purification? A: Yes, but be cautious of the UV detector.

  • Risk:[1][2] The high-intensity UV lamp in the detector cell can trigger polymerization if the flow rate is slow.

  • Fix: Monitor at a wavelength away from the absorption maximum (e.g., monitor at 280-300nm instead of 254nm if possible, or use ELSD/MS detection). Collect fractions into amber tubes.

Q: Why does my CuAAC reaction stop at 50% conversion? A: You likely ran out of reducing agent or accumulated dissolved oxygen.

  • Mechanism:[3][4][5][6] Oxygen consumed the ascorbate, then oxidized Cu(I) to inactive Cu(II).

  • Fix: Add a fresh portion of degassed Sodium Ascorbate solution (0.5 eq) and sparge the headspace with Argon.

References

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms. Chemical Society Reviews, 39(4), 1302-1315.

  • Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Ciriminna, R., et al. (2011). Sol-Gel Encapsulation of Silica-Supported Catalysts: A Review. (Discusses surface acidity of silica gel).

Sources

Removing unreacted starting materials from 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-352035 Subject: Removal of Unreacted Starting Materials & Byproducts Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely synthesizing 1-(3-Bromo-1-propynyl)naphthalene (CAS: 352035-98-4) via the bromination of 1-(3-Hydroxy-1-propynyl)naphthalene (using


 or Appel conditions) or via Sonogashira coupling.

The purification of propargylic bromides is notoriously difficult due to two competing factors:

  • Thermodynamic Instability: The propargylic bromide bond is labile; it is prone to hydrolysis and polymerization, especially on acidic stationary phases (standard silica gel).

  • Structural Similarity: Unreacted aryl halides (if using Sonogashira) often co-elute with the product due to similar lipophilicity.

This guide prioritizes non-destructive purification methods to maximize yield while ensuring high purity (>97%) required for subsequent glycosylation or nucleophilic substitutions.

Module 1: Removing Triphenylphosphine Oxide ( )

Applicable if you used the Appel Reaction (


).

The Problem:


 is the "plague" of organic synthesis. Standard hexane trituration often fails because 1-(3-Bromo-1-propynyl)naphthalene has moderate solubility in hexane, leading to yield loss.

The Solution: Use the Zinc Chloride (


) Complexation  method.[1][2][3] This is superior to standard precipitation because 

forms a chemically distinct complex with

that is insoluble in polar solvents, allowing you to wash it away without losing your lipophilic product.
Protocol: Precipitation
ReagentStoichiometryRole
Crude Mixture 1.0 equiv (theoretical)Contains Product +


(anhydrous)
1.5 - 2.0 equiv (vs

)
Complexing Agent
Ethanol (Abs.) SolventMedium for complexation

Step-by-Step:

  • Dissolve your crude reaction residue in a minimal amount of Ethanol or Ethyl Acetate .

  • Add anhydrous

    
      (approx. 2 equivalents relative to the 
    
    
    
    used).
  • Stir vigorously at room temperature for 1–2 hours . A thick white precipitate will form. This is the

    
     complex.
    
  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

    • Precipitate: Contains the

      
      .[2][3] Discard.
      
    • Filtrate: Contains your bromide product.[4][5][6]

  • Workup: Concentrate the filtrate. If excess

    
     remains, dissolve residue in 
    
    
    
    and wash with water (
    
    
    is highly water-soluble; your product is not).

ZnCl2_Workflow start Crude Reaction Mixture (Product + Ph3PO) step1 Dissolve in Ethanol/EtOAc start->step1 step2 Add ZnCl2 (2.0 equiv) Stir 2h @ RT step1->step2 step3 Filter Precipitate step2->step3 solid Solid Phase: [ZnCl2-(Ph3PO)2] (Discard) step3->solid Solids liquid Filtrate: Product + Excess ZnCl2 step3->liquid Liquids wash Dissolve in Et2O Wash with Water liquid->wash final Pure Product (Organic Layer) wash->final

Figure 1: Workflow for removing Triphenylphosphine Oxide using Zinc Chloride complexation.

Module 2: Removing Unreacted Alcohol (Starting Material)

Applicable if the conversion from 1-(3-Hydroxy-1-propynyl)naphthalene was incomplete.

The Problem: The starting alcohol is significantly more polar than the bromide. However, standard silica gel chromatography causes decomposition of propargylic bromides due to the acidity of silanol groups (


), leading to "streaking" and low yields.

The Solution: You must deactivate the stationary phase.

Troubleshooting Guide: Chromatography Selection
MethodSuitabilityProtocol Notes
Standard Silica High Risk Acidic surface causes hydrolysis to the alcohol or polymerization.
Neutral Alumina Recommended Use Activity Grade III. Alumina is less acidic and preserves the labile C-Br bond.
Buffered Silica Alternative Pre-treat silica slurry with 1-2% Triethylamine (

)
in hexanes before loading the column.

Step-by-Step Buffered Silica Protocol:

  • Slurry Preparation: Mix silica gel with Hexanes containing 2%

    
    .
    
  • Packing: Pour the slurry into the column and flush with 2 column volumes of the same solvent. This neutralizes acidic sites.[7]

  • Elution: Run your gradient (e.g., Hexanes

    
     5% EtOAc/Hexanes).
    
    • Result: The non-polar bromide elutes quickly (high

      
      ). The polar alcohol stays near the baseline or elutes much later.
      

Module 3: Removing 1-Halonaphthalenes (Carryover)

Applicable if 1-Iodonaphthalene or 1-Bromonaphthalene remains from a previous Sonogashira step.

The Problem: 1-Bromonaphthalene and 1-(3-Bromo-1-propynyl)naphthalene are both non-polar aromatic solids. They often co-crystallize and co-elute.

The Solution: Exploiting the Alkyne Geometry or Vacuum Sublimation .

  • Recrystallization (Preferred):

    • The propargyl group adds "kink" and rigidity that disrupts the crystal packing compared to the flat 1-bromonaphthalene.

    • Solvent System: Dissolve in minimal hot Ethanol or Methanol . Add water dropwise until turbidity appears. Cool slowly to 4°C.

    • Outcome: The symmetrical "flat" impurities often stay in the mother liquor, while the propargyl derivative crystallizes.

  • High-Vacuum Drying (Polishing):

    • 1-Bromonaphthalene is a liquid/low-melting solid with a distinct vapor pressure.

    • If the impurity level is low (<5%), place the solid product under high vacuum (<0.1 mmHg) at ambient temperature (25°C) for 12 hours. The volatile aryl halide will sublime/evaporate, leaving the heavier propargyl naphthalene behind.

Frequently Asked Questions (FAQ)

Q: My product turned green/black on the column. What happened? A: This is acid-catalyzed polymerization. You likely used untreated acidic silica. Repeat the purification using Neutral Alumina or Triethylamine-buffered silica (see Module 2).

Q: Can I distill this compound? A: Do not distill at atmospheric pressure. Propargyl bromides are thermally unstable and can detonate or polymerize exothermically. Only use Kugelrohr distillation under high vacuum if absolutely necessary, keeping the bath temperature below 80°C.

Q: The NMR shows a doublet at


 4.1 ppm. Is this my product? 
A:  Yes. The 

protons in the propargyl bromide group (

) typically appear as a singlet or a finely split doublet (due to long-range coupling) in the 4.0–4.2 ppm region. If you see a signal at

4.5 ppm, that is likely the unreacted alcohol (

).

References

  • Zinc Chloride Method for

    
     Removal: 
    
    • Batesky, D. C., et al. (2017).[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.[2]

  • Stability of Propargyl Bromides on Silica

    • Nagy, V., et al. (2009).[7] "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis, 20(3), 263-267. (Demonstrates the principle of buffering silica for acid-sensitive functionalities).

  • General Properties of 1-(3-Bromo-1-propynyl)

    • Sigma-Aldrich Product Specific

Sources

Temperature control for exothermic reactions of propynyl naphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Process Safety for Exothermic Alkynyl Naphthalene Chemistry Status: Operational | Tier: L3 (Process Safety Specialist)

Part 1: Critical Safety Directive (The "Why")

WARNING: The "Accumulation Trap" Research involving propynyl naphthalenes (and alkynyl naphthalenes generally) presents a dual-threat thermal hazard profile often underestimated in early-phase drug development.

  • The Coupling Exotherm: The synthesis of propynyl naphthalenes (typically via Sonogashira coupling) releases approximately 160–275 kJ/kg of reacting mass [1].[1] While manageable, this heat release is often masked by solvent reflux (e.g., Triethylamine/THF).

  • The Decomposition Hazard (The Real Killer): The propynyl (alkyne) moiety is high-energy. If the coupling reaction stalls (due to catalyst deactivation or low temperature) and you continue dosing the alkyne, you build up unreacted high-energy material.

    • Data Point: Decomposition of accumulated alkynyl species can release >2000 J/g with an onset as low as 267°C (or lower in the presence of metals) [1].

    • The Risk: If the reaction suddenly "kicks off" or if the external temperature is raised to force conversion, this accumulated energy releases adiabatically, leading to rapid vessel rupture.

Core Rule: Never control reaction rate by temperature alone. Control it by feed rate limited by heat flow .

Part 2: Troubleshooting Guide (The "How")

Scenario A: Synthesis (Sonogashira/Stille Coupling)

Q: My reactor temperature is spiking despite the jacket being set to -20°C. What is happening? A: You are likely experiencing a heat transfer limitation , not a reaction rate issue.

  • Diagnosis: As the naphthalene derivative forms, the reaction mixture viscosity increases (pi-stacking of the naphthalene core). This creates a stagnant boundary layer at the reactor wall. The internal temperature rises because the heat cannot cross this insulating layer to the cold jacket.

  • Immediate Action: Stop the feed immediately. Increase agitation speed (if safe/possible) to improve the Reynolds number. Do not lower the jacket temperature further (risk of freezing the wall layer).

  • Prevention: Switch to a solvent system that solubilizes the naphthalene product better (e.g., switch from pure Et3N to DMF/THF mixtures) or use a "high-surface-area" reactor configuration.

Q: The reaction stopped consuming starting material, so I increased the temperature. Now the pressure is rising rapidly. Why? A: You have triggered a thermal runaway of accumulated reactant .

  • Mechanism: By increasing the temperature when conversion stalled, you simultaneously initiated the reaction of the accumulated propynyl reagent and potentially triggered the decomposition of the catalyst-complexed alkyne.

  • The "Point of No Return": If the adiabatic temperature rise (

    
    ) exceeds the boiling point of your solvent, the pressure rise is exponential.
    
  • Correct Protocol: Never increase temperature to restart a stalled semi-batch reaction without verifying residual accumulation via HPLC/GC.

Scenario B: Polymerization & Curing (Materials Science)

Q: During bulk curing of propynyl naphthalene resins, the center of the mold charred. How do I prevent this? A: This is the Trommsdorff–Norrish effect (Auto-acceleration) .

  • Causality: Propynyl naphthalenes cure via cyclization/polymerization (exothermic). As the resin solidifies, the termination rate of radical chains drops due to viscosity (diffusion control), but the propagation rate continues. The heat is trapped in the center (low thermal conductivity of organic resins).

  • Solution: You must use a Step-Cure Profile .

    • Bad: Ramp to 200°C immediately.

    • Good: Hold at 150°C (below peak exotherm onset) for 2 hours to consume 60% of functional groups, then ramp to 200°C for final cure. This spreads the exotherm over time.

Part 3: Validated Experimental Protocol

Protocol: Heat-Flow Controlled Semi-Batch Synthesis

Designed to prevent alkyne accumulation.[1]

Prerequisites:

  • Reaction Calorimeter (e.g., Mettler Toledo RC1 or equivalent) or rigorous temp logging.

  • Active cooling loop.

Steps:

  • Charge: Load Aryl Halide (Naphthalene precursor), Catalyst (Pd/Cu), and Base into the reactor. Establish a stable baseline temperature (

    
    ).
    
  • Calibration: Perform a quick calibration heater pulse (

    
    ) to determine the current heat transfer coefficient (
    
    
    
    ).
  • Dosing (The Critical Step):

    • Begin dosing the Propynyl species (Alkyne) via a peristaltic pump.

    • Rule: The dosing rate (

      
      ) must be linked to the temperature difference (
      
      
      
      ).
    • Calculation: If

      
       rises 
      
      
      
      above setpoint, the pump automatically pauses .
  • Monitoring: Watch the Heat Flow (

    
    )  curve.
    
    • Normal: Curve creates a plateau that mirrors the dosing rate.

    • Danger:[2][3][4][5] If dosing continues but

      
       drops to zero, STOP . The reaction has stalled. Accumulation is occurring.[1][4][6][7]
      
  • Post-Reaction: Hold at temperature until heat flow returns to baseline. Do not quench until

    
    .
    

Part 4: Visualization & Logic

Diagram 1: The Safety Control Loop

This logic gate prevents the "Accumulation Trap" by automating the feed based on thermal feedback.

SafetyLoop Sensor Temp Sensor (Tr) Controller PID Controller (Logic Unit) Sensor->Controller Data Input Pump Alkyne Feed Pump Controller->Pump Tr < Limit (Allow Feed) Controller->Pump Tr > Limit + 2°C (CUT FEED) Cooling Jacket Cooling Valve Controller->Cooling Tr > Setpoint (Open Valve) Reactor Reactor (Propynyl Naphthalene) Pump->Reactor Reagent Addition Cooling->Reactor Heat Removal Reactor->Sensor Real-time Temp

Caption: Automated safety loop. The feed pump is hard-interlocked to the reactor temperature. If cooling capacity is exceeded, the fuel (alkyne) source is cut immediately.

Diagram 2: Thermal Runaway Decision Tree

A guide for operators when unexpected temperature events occur.

DecisionTree Start Event: Temperature Spike Detected CheckFeed Is Feed Pump Running? Start->CheckFeed StopFeed ACTION: Emergency Stop Feed CheckFeed->StopFeed Yes CheckCooling Is Jacket at Max Cooling? CheckFeed->CheckCooling No (Already Stopped) StopFeed->CheckCooling Viscosity Check Stirrer Torque (Viscosity Spike?) CheckCooling->Viscosity Yes (Temp still rising) HeatTransfer Issue: Heat Transfer Limited CheckCooling->HeatTransfer No (Valve stuck?) Accumulation CRITICAL: Accumulation Runaway Viscosity->Accumulation Normal Torque Dilute Action: Add Cold Solvent (Reduce Viscosity) Viscosity->Dilute High Torque Quench Action: Bottom Dump / Quench Accumulation->Quench Temp > TMR limit

Caption: Operator decision matrix. Distinguishes between viscosity-induced heat trapping and genuine kinetic runaway.

Part 5: Data Summary

Table 1: Thermal Hazard Characteristics of Alkynyl Naphthalene Reactions

ParameterValue / RangeSignificance
Coupling Enthalpy 160 – 275 kJ/kgModerate exotherm. Manageable with active cooling.
Decomposition Energy > 2100 J/g EXTREME HAZARD. Potential for detonation if accumulated.
Decomposition Onset ~267°C (Bulk)Can be lower (down to 150°C) in presence of Cu/Pd metals.
Adiabatic Rise (

)
> 400°C (Theoretical)Sufficient to vaporize all solvent and rupture reactor.
Critical Control Accumulation LimitNever allow unreacted alkyne > 5% of reactor volume.

References

  • Speranza, G. (2018).[1] The Sonogashira reaction: calorimetric studies on different industrial applications. ResearchGate. Link

  • Occupational Safety and Health Administration (OSHA) . Naphthalene - Chemical Sampling Information. United States Department of Labor.[4] Link

  • National Institute of Standards and Technology (NIST) . Naphthalene Thermochemical Data. NIST Chemistry WebBook, SRD 69.[8] Link

  • Fisher Scientific . Safety Data Sheet: Naphthalene. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 1-(3-Bromo-1-propynyl)naphthalene, a compound of interest in synthetic chemistry due to its potential as a versatile building block.

This guide will navigate through a comparative analysis, leveraging data from structurally analogous compounds to provide a robust prediction of the 13C NMR spectrum. Furthermore, a detailed experimental protocol is outlined to aid researchers in acquiring high-quality spectra for this and similar molecules.

The Structural Landscape: Predicting 13C NMR Chemical Shifts

Our predictive methodology commences with the known 13C NMR chemical shifts of 1-ethynylnaphthalene as a foundational model. The subsequent introduction of a bromomethyl group at the terminal alkyne position induces notable changes in the electronic environment, which are reflected in the chemical shifts.

Below is a table of the predicted 13C NMR chemical shifts for 1-(3-bromo-1-propynyl)naphthalene, alongside the experimental data for 1-ethynylnaphthalene for a comparative perspective.

Carbon AtomPredicted Chemical Shift (ppm) for 1-(3-Bromo-1-propynyl)naphthaleneExperimental Chemical Shift (ppm) for 1-EthynylnaphthaleneRationale for Predicted Shift
Naphthalene Ring
C1~120.5120.9Minor upfield shift due to the inductive effect of the extended propargyl chain.
C2~126.5126.2Minimal change expected as it is relatively distant from the substituent.
C3~126.8126.5Minimal change expected.
C4~128.5128.3Minimal change expected.
C4a~133.2133.4Minor upfield shift.
C5~129.2129.0Minimal change expected.
C6~125.5125.3Minimal change expected.
C7~126.9126.7Minimal change expected.
C8~124.0123.8Minimal change expected.
C8a~131.0131.2Minor upfield shift.
Propargyl Chain
C1' (≡C-CH2Br)~85.0~83.0 (for C≡CH)The α-carbon of the alkyne is deshielded due to the electronegativity of the adjacent naphthalene ring.
C2' (C≡C-CH2Br)~78.0~77.0 (for C≡CH)The β-carbon is influenced by both the naphthalene ring and the bromomethyl group.
C3' (-CH2Br)~10.0N/AThe methylene carbon directly attached to bromine is significantly deshielded.

Diagram of 1-(3-Bromo-1-propynyl)naphthalene with Carbon Numbering

Caption: Structure of 1-(3-Bromo-1-propynyl)naphthalene with IUPAC numbering for NMR assignment.

Comparative Analysis with Structurally Related Compounds

A deeper understanding of the predicted chemical shifts can be gained by comparing them with the known data of 1-ethynylnaphthalene and propargyl bromide.

  • 1-Ethynylnaphthalene: The chemical shifts of the naphthalene ring in our target molecule are predicted to be very similar to those in 1-ethynylnaphthalene. The primary electronic influence of the ethynyl group on the naphthalene ring is already established in this parent compound. The addition of the bromomethyl group at the terminal position of the alkyne is expected to have a minimal long-range effect on the aromatic carbons.

  • Propargyl Bromide (H-C≡C-CH₂Br): The 13C NMR spectrum of propargyl bromide provides a crucial reference for the propargyl moiety in our target molecule. In propargyl bromide, the acetylenic carbons appear around 75-80 ppm, and the methylene carbon is found at a significantly lower field (around 10-15 ppm) due to the strong deshielding effect of the adjacent bromine atom. This aligns with our predictions for the C1', C2', and C3' carbons in 1-(3-bromo-1-propynyl)naphthalene.

Experimental Protocol for Acquiring a High-Quality 13C NMR Spectrum

To validate these predictions and obtain definitive structural confirmation, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for aromatic and moderately polar compounds, and its single carbon signal at approximately 77.16 ppm serves as a convenient internal reference.[1]

  • Concentration: Prepare a solution of 1-(3-bromo-1-propynyl)naphthalene in CDCl₃ at a concentration of 50-100 mg/mL in a standard 5 mm NMR tube. A higher concentration is generally preferred for 13C NMR to compensate for the low natural abundance of the ¹³C isotope.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum by removing ¹H-¹³C coupling and to benefit from the Nuclear Overhauser Effect (NOE).[2]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining accurate integrals for quaternary carbons, although for routine identification, a shorter delay is often sufficient.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (from -20 to 230 ppm) will encompass the expected chemical shifts for all carbon environments in the molecule.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

Workflow for 13C NMR Data Acquisition and Analysis

G cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Data Processing & Analysis SamplePrep Sample Preparation (50-100 mg/mL in CDCl3) InstrumentSetup Instrument Setup (Tuning and Shimming) SamplePrep->InstrumentSetup AcquireData Acquire 13C Spectrum (zgpg30, NS=1024+) InstrumentSetup->AcquireData ProcessData Fourier Transform & Phasing AcquireData->ProcessData Reference Reference Spectrum (CDCl3 at 77.16 ppm) ProcessData->Reference Analyze Peak Picking & Assignment Reference->Analyze FinalReport FinalReport Analyze->FinalReport Final Report Generation

Caption: A streamlined workflow for obtaining and analyzing the 13C NMR spectrum of 1-(3-Bromo-1-propynyl)naphthalene.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 1-(3-bromo-1-propynyl)naphthalene. By leveraging comparative data from analogous structures, we have established a reliable set of expected chemical shifts that can guide researchers in their synthetic and analytical endeavors. The detailed experimental protocol further equips scientists with the practical knowledge to acquire high-quality 13C NMR spectra, a critical step in the unambiguous structural verification of novel compounds. As with any predictive model, experimental verification remains the gold standard, and we encourage the acquisition and publication of this data to enrich the collective knowledge of the scientific community.

References

  • PubChem. 1-Ethynylnaphthalene. [Link]

  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Magnetic Resonance in Chemistry.
  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

A Comparative Guide to the HPLC Analysis of 1-(3-Bromo-1-propynyl)naphthalene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates is paramount. 1-(3-Bromo-1-propynyl)naphthalene, a key building block in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials, demands reliable analytical methodologies for purity assessment and reaction monitoring.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(3-Bromo-1-propynyl)naphthalene, supported by established chromatographic principles for naphthalene derivatives.

Understanding the Analyte: 1-(3-Bromo-1-propynyl)naphthalene

1-(3-Bromo-1-propynyl)naphthalene possesses a unique chemical structure, combining a hydrophobic naphthalene core with a reactive bromo-alkynyl functional group.[1][5] This structure dictates its chromatographic behavior, making it an ideal candidate for reversed-phase HPLC. The naphthalene ring system provides significant hydrophobicity, while the polarizable bromine atom and the triple bond of the propynyl group can engage in additional interactions with specific stationary phases.

Comparative Analysis of HPLC Methodologies

The choice of HPLC methodology can significantly impact the resolution, sensitivity, and analysis time for 1-(3-Bromo-1-propynyl)naphthalene. Below, we compare several potential approaches.

Primary Recommendation: Reversed-Phase HPLC on a C18 Stationary Phase

Reversed-phase HPLC (RP-HPLC) on an octadecyl-bonded silica (C18) column is the most common and recommended starting point for the analysis of hydrophobic compounds like naphthalene derivatives.[6][7]

  • Principle of Separation: The primary retention mechanism is hydrophobic interaction between the non-polar analyte and the C18 stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[8]

  • Expected Retention Behavior: Due to its significant hydrophobicity conferred by the naphthalene ring and the bromo-propynyl substituent, 1-(3-Bromo-1-propynyl)naphthalene is expected to be well-retained on a C18 column. Its retention time will be longer than that of unsubstituted naphthalene. The elution order of related compounds would be naphthalene < 1-bromonaphthalene < 1-(3-Bromo-1-propynyl)naphthalene, reflecting increasing hydrophobicity.

Alternative Method 1: Phenyl-Hexyl Stationary Phase for Enhanced π-π Interactions

A phenyl-hexyl stationary phase offers an alternative selectivity that can be advantageous for aromatic compounds.

  • Principle of Separation: In addition to hydrophobic interactions, phenyl-based stationary phases can engage in π-π interactions with the aromatic rings of the analytes.[8] This can lead to different elution orders and improved resolution for structurally similar aromatic compounds.

  • Expected Retention Behavior: The naphthalene ring of the target analyte will strongly interact with the phenyl rings of the stationary phase. This can result in increased retention and potentially better separation from impurities that may not have the same aromatic character. The use of acetonitrile in the mobile phase can modulate these π-π interactions.[8]

Alternative Method 2: Normal-Phase HPLC on an Aminopropyl Stationary Phase

Normal-phase liquid chromatography (NPLC) provides an orthogonal separation mechanism to RP-HPLC.

  • Principle of Separation: In NPLC, a polar stationary phase (like aminopropyl) is used with a non-polar mobile phase (e.g., hexane with a small amount of a more polar solvent). Retention is based on the interaction of polar functional groups of the analyte with the stationary phase.[9][10]

  • Expected Retention Behavior: The primary interaction would be between the polarizable bromine atom and the π-electrons of the naphthalene and alkyne groups with the polar aminopropyl stationary phase.[9] While less common for this class of compounds, it could be a valuable tool for resolving isomers or impurities that are difficult to separate by RP-HPLC.

Hypothetical Comparative Retention Time Data

The following table presents estimated retention times for 1-(3-Bromo-1-propynyl)naphthalene and related compounds under different HPLC conditions. These are scientifically informed estimations based on established chromatographic principles.

CompoundMolecular Weight ( g/mol )Predicted LogPEstimated Retention Time (min) - C18 ColumnEstimated Retention Time (min) - Phenyl-Hexyl Column
Naphthalene128.173.308.59.2
1-Bromonaphthalene207.074.3012.113.5
1-(3-Bromo-1-propynyl)naphthalene 245.11 ~4.8-5.2 ~15.8 ~17.5

LogP values are estimations based on chemical structure and are used as a proxy for hydrophobicity.

Experimental Protocol: RP-HPLC Method for 1-(3-Bromo-1-propynyl)naphthalene

This protocol details a robust starting method for the analysis of 1-(3-Bromo-1-propynyl)naphthalene using a C18 column.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Methanol (HPLC grade, for sample preparation).

  • 1-(3-Bromo-1-propynyl)naphthalene reference standard.

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Bromo-1-propynyl)naphthalene reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Run Time 30 minutes (including equilibration)
Analytical Workflow

HPLC Workflow for 1-(3-Bromo-1-propynyl)naphthalene Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1 mg/mL in Methanol) prep_working Prepare Working Standard (10 µg/mL in Mobile Phase) prep_standard->prep_working instrument_setup Instrument Setup (C18 Column, Gradient, etc.) prep_mobile Prepare Mobile Phases (A: Water, B: Acetonitrile) injection Inject Sample (10 µL) instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm, 280 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Purity Assessment peak_integration->quantification

Caption: Workflow for the HPLC analysis of 1-(3-Bromo-1-propynyl)naphthalene.

Conclusion

The analysis of 1-(3-Bromo-1-propynyl)naphthalene can be effectively achieved using reversed-phase HPLC with a C18 column, which separates compounds based on hydrophobicity. For challenging separations, alternative stationary phases like phenyl-hexyl can provide different selectivity through π-π interactions. While direct experimental data for this specific compound is not widely published, the principles governing the chromatography of naphthalene derivatives provide a strong foundation for method development. The provided protocol and comparative discussion serve as a comprehensive guide for researchers to establish a robust and reliable analytical method for this important synthetic intermediate.

References

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC. Available at: [Link]

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PubMed. Available at: [Link]

  • Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography - MDPI. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available at: [Link]

  • Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography - UI Scholars Hub. Available at: [Link]

  • HPLC separation of genotoxic derivatives of naphthalene | Request PDF - ResearchGate. Available at: [Link]

  • Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column - Taylor & Francis. Available at: [Link]

  • Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC. Available at: [Link]

  • HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy. Available at: [Link]

  • Retention Times of Compounds Used in the HPLC Analysis | Download Table. Available at: [Link]

  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - ResearchGate. Available at: [Link]

  • Naphthalene - the NIST WebBook. Available at: [Link]

  • Organic Solvents Retention Time Table | Products | GL Sciences. Available at: [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed. Available at: [Link]

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Comparative Guide to the Melting Point Determination of 1-(3-Bromo-1-propynyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive analysis of melting point determination for the pure crystalline compound 1-(3-bromo-1-propynyl)naphthalene. Moving beyond a standard protocol, this document provides an in-depth examination of the experimental choices, a comparison of various methodologies, and a framework for obtaining accurate and reliable data. The objective is to equip researchers with the expertise to not only determine the melting point of this specific naphthalene derivative but also to apply these core principles to a wide array of crystalline solids.

The Significance of Melting Point in Compound Characterization

The melting point of a pure crystalline solid is a critical physical property that serves as a key indicator of both its identity and purity. For a pure substance, this transition from solid to liquid occurs at a sharp, well-defined temperature. The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon fundamental to quality control in chemical synthesis and pharmaceutical development. An accurate melting point is therefore an indispensable parameter for ensuring batch-to-batch consistency and meeting regulatory standards.

Experimental Determination of the Melting Point for 1-(3-Bromo-1-propynyl)naphthalene

The experimentally determined melting point for a high-purity sample of 1-(3-bromo-1-propynyl)naphthalene is in the range of 43–47°C .[1][2] This narrow range is indicative of a substance with a high degree of purity. The following protocol details the widely accepted capillary method for this determination.

Detailed Experimental Protocol: Capillary Method

This procedure outlines the steps for determining the melting point of 1-(3-bromo-1-propynyl)naphthalene using a manual or automated melting point apparatus.

Materials:

  • 1-(3-Bromo-1-propynyl)naphthalene, crystalline solid

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small quantity of the crystalline solid is placed on a clean, dry surface. If the crystals are large, they should be gently ground into a fine powder to ensure uniform packing.[3] The sample must be thoroughly dry, as moisture can act as an impurity and affect the melting range.[4]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.[3][4] Proper packing is crucial for efficient heat transfer.

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of the apparatus.

  • Approximate Melting Point Determination (Optional): If the melting point is unknown, a rapid heating rate (e.g., 4-5°C per minute) can be used to get a preliminary value.[3]

  • Accurate Determination: For a precise measurement, a fresh sample is used. The apparatus is heated to a temperature about 15°C below the expected melting point.[3][4]

  • Slow Heating and Observation: The heating rate is then reduced to 1-2°C per minute.[3] This slow rate is critical for maintaining thermal equilibrium.

  • Recording the Melting Range: The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[3]

A Comparative Analysis of Melting Point Determination Techniques

While the capillary method is a staple in many laboratories, other techniques offer advantages in precision, automation, and the scope of information provided.

Manual Capillary Apparatus
  • Principle: Visual observation of the solid-to-liquid phase transition of a sample within a heated capillary tube.[5]

  • Advantages: Low cost and simple operation.

  • Limitations: The determination is subjective and dependent on the operator's skill. It also has lower throughput.

Automated Melting Point Systems
  • Principle: These instruments employ optical sensors, such as a camera or photodiode, to automatically detect changes in light transmission as the sample melts.[6][7][8]

  • Advantages: High accuracy, precision, and objective, operator-independent results.[7] Many systems offer digital documentation and higher sample throughput.[9]

  • Limitations: Higher initial investment compared to manual setups.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] The melting process is observed as an endothermic peak, with the onset of the peak representing the melting point.[12]

  • Advantages: Provides highly accurate and reproducible melting point data.[13] It also offers additional thermodynamic information, such as the enthalpy of fusion, and can be used to study polymorphism.[10]

  • Limitations: Higher instrument cost and complexity, requiring more specialized training.

Data Summary and Comparison
FeatureManual Capillary MethodAutomated Melting Point SystemDifferential Scanning Calorimetry (DSC)
Principle Visual ObservationAutomated Optical Detection[6][7]Heat Flow Measurement[10]
Accuracy Moderate[14]High[7]Very High[13]
Precision Low to ModerateHigh[7]Very High
Subjectivity HighLowLow
Throughput LowModerate to High[9]Low to Moderate
Cost LowModerateHigh
Additional Info Visual changesDigital image/video captureEnthalpy of fusion, polymorphism[10]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the different melting point determination techniques.

melting_point_workflow cluster_prep Sample Preparation cluster_manual Manual/Automated Capillary Method start Start: Crystalline Sample grind Grind to Fine Powder start->grind pack Pack Capillary Tube (2-3 mm) grind->pack place Place in Apparatus pack->place heat_fast Rapid Heat (to ~15°C below MP) place->heat_fast heat_slow Slow Heat (1-2 °C/min) heat_fast->heat_slow observe Observe & Record/Automated Detection heat_slow->observe

Caption: Workflow for Capillary Melting Point Determination.

dsc_workflow start Start: Weigh Sample in Pan seal Hermetically Seal Pan start->seal load Load Sample & Reference Pans into DSC Cell seal->load program Program Temperature Ramp load->program run Run Analysis & Record Heat Flow program->run analyze Analyze Thermogram (Peak Onset) run->analyze

Caption: Generalized Workflow for Melting Point Determination by DSC.

Ensuring Trustworthy and Self-Validating Data

To guarantee the integrity of melting point data, a self-validating experimental approach is essential. This includes:

  • System Suitability: Before analyzing a sample, the melting point apparatus should be calibrated.[15] This is achieved by measuring the melting points of certified reference standards with known melting points that bracket the expected value of the sample.[16][17] For 1-(3-bromo-1-propynyl)naphthalene (MP 43-47°C), a suitable standard would be Phenyl salicylate (MP 41.2-43.2°C).[15]

  • Replicate Analysis: Performing at least two measurements with fresh samples for each run helps to ensure the reproducibility of the results.[3]

  • Orthogonal Method Verification: For critical applications, such as in pharmaceutical quality control, confirming the melting point with an orthogonal method like DSC provides a higher level of confidence in the data.

Conclusion and Recommendations

The melting point of 1-(3-bromo-1-propynyl)naphthalene has been reliably established at 43–47°C using the capillary method.[1][2] For routine purity assessment and identification, a well-calibrated automated capillary apparatus offers an excellent balance of accuracy, efficiency, and cost. For in-depth characterization, particularly in the context of drug development where issues like polymorphism are critical, Differential Scanning Calorimetry is the superior technique. The choice of method should always align with the specific analytical requirements, balancing the need for high precision with practical considerations such as sample throughput and available instrumentation.

References

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Wired Chemist. Determination of Melting Point. [Link]

  • CureFFI.org. Differential scanning calorimetry. [Link]

  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

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A Researcher's Guide to the Rigorous Validation of Propynyl Naphthalene Derivative Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design and materials science are built. The introduction of a propynyl group to a naphthalene scaffold can dramatically alter its physicochemical properties, influencing everything from receptor binding to solid-state characteristics. Therefore, the unambiguous validation of the resulting crystal structure is of paramount importance.

This guide provides an in-depth, technically-grounded comparison of the essential validation techniques for the crystal structures of propynyl naphthalene derivatives. Moving beyond a simple checklist, we will explore the causality behind experimental choices and demonstrate how a self-validating system of protocols ensures the integrity of your structural data.

The Crystallization Challenge: Obtaining High-Quality Single Crystals

The journey to a validated crystal structure begins with the often-arduous process of growing high-quality single crystals. For propynyl naphthalene derivatives, which can exhibit a range of polarities and intermolecular interactions, a systematic approach to solvent selection and crystallization technique is crucial.

Experimental Protocol: Crystallization of Propynyl Naphthalene Derivatives

A common and effective method for crystallizing naphthalene derivatives is slow evaporation from a saturated solution.[1][2]

Methodology:

  • Solvent Screening: Begin by testing the solubility of the propynyl naphthalene derivative in a range of solvents with varying polarities (e.g., methanol, ethanol, hexane, toluene).[1][3]

  • Preparation of a Saturated Solution: Add the compound to a chosen solvent in a clean vial and gently heat and stir until the solid is fully dissolved. Continue adding small portions of the compound until a small amount of solid no longer dissolves, indicating saturation.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered, single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.[1] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and allow them to air dry.

The Cornerstone of Validation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[5]

Data Collection and Refinement: A Symphony of Precision

The quality of the final crystal structure is intrinsically linked to the quality of the diffraction data collected. Modern diffractometers and sophisticated software have streamlined this process, but a fundamental understanding of the steps involved is essential for troubleshooting and ensuring the validity of the results.[6][7]

Key Stages in SC-XRD Data Collection and Refinement:

  • Crystal Mounting and Screening: A suitable single crystal is mounted on the diffractometer and screened for its diffraction quality.

  • Unit Cell Determination: The diffractometer software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice.[5]

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.

  • Structure Solution and Refinement: The collected data is processed, and the structure is solved using direct methods or Patterson methods. The initial model is then refined against the experimental data using software like SHELXL.[4] This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

The Litmus Test: A Multi-Faceted Approach to Structure Validation

A refined crystal structure, represented by a Crystallographic Information File (CIF), is not the end of the story. Rigorous validation is required to ensure the model is chemically sensible and accurately reflects the experimental data.[8][9] This is where a suite of powerful software tools comes into play.

checkCIF/PLATON: The Industry Standard for Automated Validation

The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which utilizes the powerful algorithms of the PLATON software to perform a comprehensive validation of a submitted CIF.[8][10][11] This service generates a report with a series of ALERTS, categorized by severity (A, B, C, and G), that highlight potential issues with the crystal structure.[8][9][10]

Workflow for CIF Validation:

G cluster_0 Experimental cluster_1 Data Processing & Refinement cluster_2 Validation cluster_3 Analysis & Interpretation Crystallization Crystallization SC_XRD SC_XRD Crystallization->SC_XRD Obtain Single Crystal CIF_Generation CIF_Generation SC_XRD->CIF_Generation Generate CIF checkCIF checkCIF CIF_Generation->checkCIF Submit for Validation PLATON PLATON checkCIF->PLATON Utilizes PLATON Algorithms Alert_Report Alert_Report PLATON->Alert_Report Generates Report Hirshfeld_Analysis Hirshfeld_Analysis Alert_Report->Hirshfeld_Analysis Further Analysis CSD_Comparison CSD_Comparison Alert_Report->CSD_Comparison Database Comparison Final_Validation Final_Validation Hirshfeld_Analysis->Final_Validation Confirm Intermolecular Interactions CSD_Comparison->Final_Validation Confirm Geometric Parameters

Caption: The comprehensive workflow for crystal structure validation.

Common PLATON ALERTS and Their Significance:

ALERT LevelExampleCausality and Interpretation
A (Serious) Missed or Incorrectly Assigned SymmetryIndicates a fundamental error in the space group determination. The structure may need to be re-refined in a higher symmetry space group.
B (Potentially Serious) Large Residual Electron Density PeaksMay indicate the presence of disordered solvent molecules, unaccounted-for atoms, or twinning.
C (Check and Explain) Unusual Bond Lengths or AnglesCould be a genuine feature of the molecule or an artifact of the refinement. Requires careful examination and comparison with known structures.
G (General Information) Details of the Data Collection and RefinementProvides useful information for assessing the overall quality of the experiment.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

While PLATON provides a quantitative assessment of the crystal structure, Hirshfeld surface analysis offers a powerful visual tool for understanding the intricate network of intermolecular interactions that govern the crystal packing.[12][13][14] This method partitions the space in the crystal into regions where the electron density of a molecule dominates.[15]

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, we can identify and quantify different types of interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal lattice. 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.[12][16]

Interpreting Hirshfeld Surfaces and Fingerprint Plots:

G cluster_0 Hirshfeld Surface cluster_1 2D Fingerprint Plot Red_Spots Red Spots on d_norm Surface Sharp_Spikes Sharp Spikes Red_Spots->Sharp_Spikes Indicate Strong, Short Contacts (e.g., H-bonds) Blue_Regions Large Blue Regions Wings Extended 'Wings' Blue_Regions->Wings Represent Weaker van der Waals or π-π Interactions

Caption: Correlating features of Hirshfeld surfaces and 2D fingerprint plots.

The Final Arbiter: Comparison with the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18] With over a million entries, it serves as an invaluable resource for validating the geometric parameters (bond lengths, angles, and torsion angles) of a newly determined structure.[17][19]

By comparing the experimental geometry of your propynyl naphthalene derivative with the vast amount of data in the CSD, you can confidently assess whether the determined parameters fall within expected ranges for similar chemical fragments. Any significant deviations should be carefully investigated and justified.

Conclusion: A Self-Validating System for Unimpeachable Results

The validation of a crystal structure is not a single step but a holistic process that begins with the synthesis of the compound and culminates in a rigorous, multi-faceted analysis of the final structural model. By integrating meticulous experimental technique with a suite of powerful computational tools, researchers can establish a self-validating system that ensures the accuracy and reliability of their crystallographic data. This commitment to scientific integrity is the cornerstone of advancing our understanding of molecular structure and function.

References

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Retrieved from [Link]

  • Ishida, H. (2020). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Cambridge Structural Database. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Allen, F. H. (2004). Research applications of the Cambridge Structural Database (CSD). Chemical Society Reviews, 33(8), 463-475. Retrieved from [Link]

  • MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(15), 5891. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. IUCr Journals. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF/PLATON (basic structural check). IUCr Journals. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(4), 1253-1266. Retrieved from [Link]

  • School of Chemistry, University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 3 Crystallization. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • van de Streek, J. (n.d.). Hirshfeld methods and Quantum Crystallography. CDIFX. Retrieved from [Link]

  • Slideshare. (n.d.). crystallization of napthalene. Retrieved from [Link]

  • University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1736-1741. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link]

  • Kumatani, A., et al. (2022). Growth of Pentacene Crystals by Naphthalene Flux Method. ACS Omega, 7(33), 29285-29291. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • Price, S. L., & Reutzel-Edens, S. M. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(6), 2087-2097. Retrieved from [Link]

  • Wlodawer, A., et al. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 221-244. Retrieved from [Link]

  • Li, Y., et al. (2009). A study of refined naphthalene preparation by fractional crystallization process. Journal of Chemical Engineering of Chinese Universities, 23(1), 125-129. Retrieved from [Link]

  • R Discovery. (2014, January 1). Predicting crystal structures of organic compounds. Retrieved from [Link]

  • Scilit. (n.d.). Predicting crystal structures of organic compounds. Retrieved from [Link]

  • Chernyshev, V. V., et al. (2007). Crystal structure determination of a series of small organic compounds from powder data. Acta Crystallographica Section B: Structural Science, 63(Pt 5), 823-830. Retrieved from [Link]

Sources

Comparative yield analysis of Appel reaction vs PBr3 for propargyl bromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Stability-Yield Trade-off

Target Molecule: Propargyl Bromide (3-bromopropyne) CAS: 106-96-7 Primary Hazard: High-energy alkylating agent; shock-sensitive explosive (Detonation velocity ~2 km/s).

For researchers and process chemists, the synthesis of propargyl bromide presents a dichotomy between atom economy and chemoselectivity .

  • Phosphorus Tribromide (PBr

    
    ):  The industrial standard. It offers superior atom economy and lower raw material costs. However, it requires rigorous thermal control to prevent the acid-catalyzed rearrangement of the propargylic core into the allenyl isomer (bromoallene) or explosive decomposition.
    
  • Appel Reaction (PPh

    
     / CBr
    
    
    
    ):
    The laboratory "high-fidelity" alternative. It proceeds under neutral conditions, significantly reducing the risk of acid-mediated isomerization. However, the formation of stoichiometric triphenylphosphine oxide (Ph
    
    
    PO) creates a massive purification burden and poor atom economy, rendering it unsuitable for multi-gram scale-up despite its high theoretical yield.

Recommendation: Use PBr


 with Pyridine/Toluene  for scales >10g due to ease of product isolation (distillation). Use Appel  only for small-scale (<1g) or complex propargylic substrates where acid sensitivity is a dealbreaker.

Mechanistic Pathways & Selectivity

Understanding the mechanism is vital for controlling the ratio of Propargyl Bromide (Target) to Bromoallene (Impurity).

PBr Mechanism (Acid-Risk)

The reaction proceeds via the formation of a dibromophosphite intermediate. Without a base, the liberated HBr can protonate the alcohol or the intermediate, facilitating an S


2' attack or carbocation-like rearrangement, leading to the thermodynamic allenyl impurity.
  • Control Strategy: Addition of Pyridine neutralizes HBr, enforcing a direct S

    
    2 displacement with inversion (though irrelevant for achiral propargyl alcohol), favoring the propargyl product.
    
Appel Mechanism (Neutral)

Triphenylphosphine extracts a bromine from CBr


, forming a bromophosphonium salt. The alcohol attacks the phosphorus, creating an oxyphosphonium intermediate (strong leaving group).[1] Bromide displaces this via S

2.[2]
  • Advantage: The reaction remains neutral, suppressing acid-catalyzed isomerization.

  • Risk: For secondary propargylic alcohols, Appel conditions can surprisingly favor S

    
    2' (allene formation) due to steric hindrance, but for primary propargyl alcohol, S
    
    
    
    2 dominates.

ReactionPathways cluster_PBr3 Method A: PBr3 cluster_Appel Method B: Appel PA Propargyl Alcohol (Starting Material) Inter_P HopBr2 Intermediate (+ HBr Release) PA->Inter_P PBr3, <0°C Inter_A Oxyphosphonium Salt (Neutral) PA->Inter_A PPh3, CBr4 Prod_P Propargyl Bromide (Target) Inter_P->Prod_P SN2 (Pyridine buffered) Imp_P Bromoallene (Isomer Impurity) Inter_P->Imp_P Acid Catalyzed (No Base) Prod_A Propargyl Bromide (Target) Inter_A->Prod_A SN2 Waste_A Ph3PO (Stoichiometric Waste) Inter_A->Waste_A Co-product

Figure 1: Mechanistic divergence showing the acid-risk pathway in PBr3 synthesis vs. the waste-generation pathway in Appel synthesis.

Comparative Performance Data

MetricMethod A: PBr

/ Pyridine
Method B: Appel (PPh

/CBr

)
Isolated Yield 60% – 75% 70% – 85%
Purity (GC) 90-95% (Contains ~5% isomers)>98% (High chemoselectivity)
Atom Economy High (Product MW / Reagent MW)Very Low (Ph

PO MW=278 byproduct)
Purification Distillation (Direct)Column Chromatography / Filtration
Scalability High (Industrial)Low (Waste disposal issues)
Safety Risk Explosion (Distillation hazard)Toxicity (CBr

is hepatotoxic)
Cost LowHigh (PPh

+ CBr

)

Experimental Protocols

Critical Safety Warning (Self-Validating Protocol)

STOP: Before starting, verify you have Toluene available.

  • Why? Pure propargyl bromide is shock-sensitive. Never distill to dryness.

  • The Fix: Always maintain a 20-30% solution in toluene or use a high-boiling chaser (e.g., diethyl phthalate) during distillation.

  • PPE: Face shield, blast shield, heavy gloves. Work in a fume hood.

Protocol A: The PBr Method (Optimized for Yield)

Best for: >10g synthesis, cost-efficiency.

  • Setup: 3-neck RBF equipped with a mechanical stirrer (magnetic stirring may fail with sludge), addition funnel, and thermometer. Flush with N

    
    .
    
  • Reagents:

    • Propargyl Alcohol (1.0 eq)

    • Pyridine (0.1 - 0.3 eq) – Crucial for scavenging HBr.

    • PBr

      
       (0.4 eq) – Note: PBr3 provides 3 Br atoms, but 0.4 eq ensures excess.
      
  • Procedure:

    • Cool: Chill alcohol/pyridine mixture to -5°C to 0°C .

    • Addition: Add PBr

      
       dropwise. Control Rate:  Maintain internal temp <10°C. Exotherm is sharp.
      
    • Reaction: Allow to warm to 20°C, then heat gently to 50°C for 1-2 hours. Do not overheat (>70°C) or allene formation spikes.

    • Quench: Cool to 0°C. Quench with ice water.

    • Extraction: Extract with Toluene (Do not use ether if you plan to distill; toluene stays as a stabilizer).

    • Wash: Wash organic layer with NaHCO

      
       (removes HBr) and Brine. Dry over MgSO
      
      
      
      .
    • Isolation: Fractional distillation under reduced pressure. Leave a residue. Do not distill to dryness.

Protocol B: The Appel Method (Optimized for Purity)

Best for: <1g synthesis, acid-sensitive substrates.

  • Setup: RBF with magnetic stir bar, N

    
     atmosphere.
    
  • Reagents:

    • Propargyl Alcohol (1.0 eq)

    • CBr

      
       (1.25 eq)
      
    • PPh

      
       (1.25 eq)
      
    • Solvent: DCM (Dichloromethane)

  • Procedure:

    • Dissolve: Dissolve Alcohol and CBr

      
       in DCM at 0°C .
      
    • Addition: Add PPh

      
       slowly (solid or solution) over 20 mins. The solution will turn slightly yellow.
      
    • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Workup: Add Pentane or Hexane (precipitates Ph

      
      PO). Filter off the white solid (Ph
      
      
      
      PO).
    • Purification: The filtrate contains product + solvent + excess CBr

      
      .
      
      • Challenge: Separating Propargyl Bromide (bp 84°C) from residual CBr

        
         (bp 190°C) and solvent.
        
      • Solution: Careful vacuum distillation or a short silica plug eluting with pentane.

Workflow Visualization

WorkflowComparison cluster_PBr3_Flow PBr3 Workflow (Industrial) cluster_Appel_Flow Appel Workflow (Lab/High Purity) Start1 Propargyl Alcohol + Pyridine Step1 Cool to 0°C Add PBr3 Dropwise Start1->Step1 Step2 Heat to 50°C (Conversion Phase) Step1->Step2 Step3 Quench & Extract (Use Toluene!) Step2->Step3 Step4 Distillation (NEVER TO DRYNESS) Step3->Step4 End1 Propargyl Bromide (in Toluene) Step4->End1 Start2 Propargyl Alcohol + CBr4 StepA Add PPh3 at 0°C Start2->StepA StepB Stir at RT (Precipitate Ph3PO) StepA->StepB StepC Filtration (Remove Solid Waste) StepB->StepC StepD Silica Plug / Evaporation StepC->StepD End2 Propargyl Bromide (Pure) StepD->End2

Figure 2: Operational workflow comparison highlighting the filtration vs. distillation bottleneck.

References

  • Preparation of Propargyl Bromide (PBr3 Method). PrepChem.com. (Based on Arch. Pharm., 290/62, 124, 1957). [Link]

  • Process for producing propargyl bromide (Patent).
  • Appel Reaction Mechanism and Conditions. Organic Chemistry Portal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.